molecular formula C8H3ClFN3O2 B050361 4-Chloro-7-fluoro-6-nitroquinazoline CAS No. 162012-70-6

4-Chloro-7-fluoro-6-nitroquinazoline

Cat. No.: B050361
CAS No.: 162012-70-6
M. Wt: 227.58 g/mol
InChI Key: UYQMNEZWVKRWMS-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-nitroquinazoline (CID 10609358) is an advanced, multifunctional chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery programs. Its molecular formula is C 8 H 3 ClFN 3 O 2 . The compound features a halogen-rich quinazoline core, which is a privileged scaffold in the design of biologically active molecules . The reactive 4-chloro group is a crucial handle for nucleophilic aromatic substitution, allowing for the introduction of diverse amine-containing functionalities, particularly anilines, to create targeted libraries of compounds . Primary Research Applications and Value: The principal application of this compound is in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, and quinazoline-based molecules are a established class of tyrosine kinase inhibitors . This compound serves as a direct precursor to 6-nitro-4-anilinoquinazoline derivatives, which have demonstrated potent enzymatic inhibition against both wild-type and mutant forms of EGFR, such as the T790M variant, a common cause of drug resistance in non-small cell lung cancer (NSCLC) . Researchers have utilized this intermediate to develop hybrid molecules, including quinazoline/chalcone and quinazoline/benzylidene hydrazinylidene conjugates, which show superior cytotoxicity in assays against human colon (HCT-116) and lung (A549) cancer cell lines . Synthetic Pathway: The synthesis of this compound is typically achieved via a multi-step sequence starting from 2-amino-4-fluorobenzoic acid. The initial step involves cyclization with formamidine acetate to yield 7-fluoro-4-hydroxyquinazoline. This intermediate is subsequently nitrated under controlled conditions to give 7-fluoro-6-nitro-4-hydroxyquinazoline, which is then purified to remove isomeric impurities. The final step involves chlorination of the hydroxyl group using thionyl chloride (SOCl 2 ) to obtain the high-purity target compound . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-chloro-7-fluoro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMNEZWVKRWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442467
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-70-6
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162012-70-6
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Foundational & Exploratory

A Technical Guide to 4-Chloro-7-fluoro-6-nitroquinazoline: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Chloro-7-fluoro-6-nitroquinazoline, a key intermediate in medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthetic protocol, and its significant role as a building block for targeted cancer therapies.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound [1]. It is a halogenated and nitrated quinazoline derivative, recognized as a crucial precursor in the synthesis of various biologically active molecules.[2][3] Its chemical structure and properties are summarized below.

Table 1: Physicochemical and Structural Properties

Identifier Value Reference
IUPAC Name This compound [1]
CAS Number 162012-70-6 [1][4][5]
Molecular Formula C₈H₃ClFN₃O₂ [1][4][5]
Molecular Weight 227.58 g/mol [1][4][5]
Appearance Yellow solid / Off-white to light yellow solid [5][6]
SMILES C1=C2C(=CC(=C1--INVALID-LINK--[O-])F)N=CN=C2Cl [1]
InChIKey UYQMNEZWVKRWMS-UHFFFAOYSA-N [1]
Predicted Boiling Point 395 °C [5]
Predicted Density 1.649 g/cm³ [5]

| Storage Conditions | Store at -20°C, sealed and away from moisture |[4][5] |

Synthesis Protocol

This compound is synthesized via a multi-step process, which has been optimized to improve yield and purity over traditional methods[6]. The overall workflow involves the formation of a quinazoline core, followed by nitration and chlorination.

G reactant reactant intermediate intermediate product product reagent reagent A 2-Amino-4-fluorobenzoic Acid + Formamidine Acetate B 7-Fluoro-4-hydroxyquinazoline A->B Condensation C 7-Fluoro-6-nitro-4-hydroxyquinazoline B->C D Purified 7-Fluoro-6-nitro-4-hydroxyquinazoline C->D E This compound D->E R1 Ethylene Glycol Monomethyl Ether (Reflux) R2 HNO₃ / H₂SO₄ R3 Methanol Wash (Isomer Removal) R4 Thionyl Chloride (SOCl₂) + DMF (cat.) G cluster_downstream Downstream Signaling Cascade cluster_response Cellular Response ligand ligand receptor receptor pathway_mol pathway_mol inhibitor inhibitor response response EGF EGF Ligand EGFR EGFR Receptor Tyrosine Kinase EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Afatinib Afatinib (Derived from title compound) Afatinib->EGFR Irreversibly Inhibits

References

Synthesis pathway of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

This document provides a comprehensive technical overview of the synthesis pathway for this compound, a critical intermediate in the development of pharmaceutical agents, particularly in oncology.[1] The synthesis is presented as a multi-step process, detailing the necessary reagents, conditions, and purification methods. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a robust four-step process starting from 2-amino-4-fluorobenzoic acid. The pathway involves an initial cyclization to form the quinazoline core, followed by nitration, purification to remove isomers, and a final chlorination step to yield the target compound.[2] This method is designed to improve production yield and simplify the manufacturing process.[2]

G A 2-Amino-4-fluorobenzoic Acid + Formamidine Acetate B Step 1: Cyclization (Ethylene Glycol Monomethyl Ether) A->B Reagents C 7-Fluoro-4-hydroxyquinazoline B->C Product D Step 2: Nitration (HNO3 / H2SO4) C->D Intermediate E 7-Fluoro-6-nitro-4-hydroxyquinazoline (with isomers) D->E Product F Step 3: Purification (Methanol Wash) E->F Impure Intermediate G Pure 7-Fluoro-6-nitro-4-hydroxyquinazoline F->G Purified Intermediate H Step 4: Chlorination (Thionyl Chloride) G->H Intermediate I This compound H->I Final Product

Caption: High-level workflow for the synthesis of this compound.

Quantitative Data Summary

StepReaction TypeKey ReagentsReported Yield (Analogous)
1Condensation / CyclizationFormamidine Acetate~82%[3]
2Electrophilic NitrationHNO₃ / H₂SO₄~85%[3]
3PurificationMethanol-
4ChlorinationThionyl Chloride (SOCl₂) / DMF~91%[3]
- Overall Process - ~56% [3]

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

This initial step involves the condensation and cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate to construct the core quinazoline ring system.

  • Protocol:

    • Combine 2-amino-4-fluorobenzoic acid and formamidine acetate in a reaction vessel.[2]

    • Add ethylene glycol monomethyl ether (EGME) to serve as the solvent.[2]

    • Heat the mixture to reflux with constant stirring.[2]

    • Monitor the reaction's progress using an appropriate method (e.g., Thin Layer Chromatography - TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product, 7-fluoro-4-hydroxyquinazoline, through filtration or another suitable work-up procedure.

Step 2: Nitration of 7-Fluoro-4-hydroxyquinazoline

The intermediate 7-fluoro-4-hydroxyquinazoline is nitrated to introduce a nitro group at the 6-position of the quinazoline ring.

  • Protocol:

    • In a reaction vessel, carefully add 7-fluoro-4-hydroxyquinazoline (e.g., 47.4 g, 0.29 mmol) to a pre-mixed solution of concentrated sulfuric acid (H₂SO₄, 100 ml) and fuming nitric acid (HNO₃, 100 ml).[4]

    • Heat the reaction mixture to 100 °C (373 K) and maintain this temperature for 1 hour with stirring.[4]

    • After the reaction is complete, cool the mixture.

    • Carefully pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.[4]

    • Collect the solid precipitate, which is 7-fluoro-6-nitro-4-hydroxyquinazoline containing some isomers, by filtration.[2]

Step 3: Purification of 7-Fluoro-6-nitro-4-hydroxyquinazoline

This crucial step removes isomers that are formed during the nitration process to ensure the purity of the intermediate before proceeding to the final step.

  • Protocol:

    • Wash the crude solid obtained from Step 2 repeatedly with methanol.[2]

    • Perform mechanical stirring during the washing process to ensure efficient removal of impurities.

    • Filter the solid after each wash.

    • Continue the washing process until the desired purity of 7-fluoro-6-nitro-4-hydroxyquinazoline is achieved, as confirmed by analytical methods (e.g., NMR, HPLC).

Step 4: Synthesis of this compound

The final step is the chlorination of the purified hydroxyquinazoline intermediate to yield the target compound.

  • Protocol:

    • Treat the purified 7-fluoro-6-nitro-4-hydroxyquinazoline with thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be used.[2][3]

    • Heat the mixture, for instance to 100 °C, and reflux until the reaction is complete (monitor by TLC).[3]

    • After completion, remove the excess thionyl chloride by distillation under reduced pressure.[2]

    • The resulting yellow solid is the crude this compound.[2]

    • Purify the solid by washing it with a solvent mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 ratio).[2]

    • Filter the purified product and dry it under vacuum to obtain the final yellow crystalline solid.[2]

Logical Progression of Synthesis

The synthesis follows a logical sequence of chemical transformations to build the desired molecular complexity. Each step serves a distinct purpose, from ring formation to the strategic installation of functional groups.

G cluster_0 Key Chemical Transformations A Ring Formation (Cyclization) B Functional Group Addition (Nitration) A->B C Isomer Removal (Purification) B->C D Functional Group Conversion (Chlorination) C->D End End D->End Start Start Start->A

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-7-fluoro-6-nitroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary starting materials, step-by-step experimental protocols, and quantitative data to support reproducibility and process optimization.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process commencing with readily available starting materials. The overall workflow involves the formation of a quinazoline ring system, followed by nitration and subsequent chlorination to yield the final product.

G A 2-Amino-4-fluorobenzoic Acid + Formamidine Acetate B Step 1: Cyclization A->B C 7-Fluoro-4-hydroxyquinazoline B->C D Step 2: Nitration C->D E 7-Fluoro-6-nitro-4-hydroxyquinazoline D->E F Step 3: Chlorination E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Starting Materials

The primary starting materials for this synthesis are:

  • 2-Amino-4-fluorobenzoic acid

  • Formamidine acetate

Experimental Protocols

The synthesis is performed in three main stages as detailed below.[1]

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline
  • To a 3-liter three-necked flask, add 200 g of 2-amino-4-fluorobenzoic acid and 402 g of formamidine acetate.

  • Add 1.2 L of ethylene glycol monomethyl ether (EGME) to the flask.

  • Mechanically stir the mixture and heat to reflux.

  • Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Pour the reaction solution into a suitable container, stir, and filter the resulting precipitate.

  • Dry the collected solid in an oven at 60°C to obtain 7-fluoro-4-hydroxyquinazoline.

Step 2: Synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline
  • In a 3-liter three-necked flask containing 800 mL of concentrated sulfuric acid, add 183 g of 7-fluoro-4-hydroxyquinazoline.

  • Cool the mixture to 10°C using an ice-water bath.

  • Slowly add a nitrating mixture of 160 mL of fuming nitric acid and 40 mL of concentrated sulfuric acid.

  • After the reaction is complete, slowly pour the reaction solution onto crushed ice with stirring.

  • Dilute with a large amount of water to precipitate a yellow solid, and then filter.

  • To remove isomers, wash the solid with 2 L of methanol with mechanical stirring for approximately 2 hours, and then filter.

  • Repeat the methanol wash step four times.

  • Dry the purified yellow solid to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.

Step 3: Synthesis of this compound
  • In a 3-liter three-necked flask, add 168 g of 7-fluoro-6-nitro-4-hydroxyquinazoline and 1500 mL of thionyl chloride.

  • Mechanically stir the mixture and add 5 mL of N,N-dimethylformamide (DMF) dropwise.

  • After the addition of DMF, heat the mixture to reflux. The solid will gradually dissolve.

  • Once the reaction is complete, distill off the excess thionyl chloride.

  • Wash the resulting yellow solid with 1000 mL of a solvent mixture of petroleum ether and ethyl acetate (10:1 ratio) with mechanical stirring for 10 minutes, and then filter.

  • Dry the final product under vacuum to obtain pure this compound.

Quantitative Data

The following table summarizes the quantitative data for each step of the synthesis.[1]

StepStarting Material(s)Starting QuantityProductProduct QuantityYield
12-Amino-4-fluorobenzoic acid, Formamidine acetate200 g, 402 g7-Fluoro-4-hydroxyquinazoline183 g~85.9%
27-Fluoro-4-hydroxyquinazoline183 g7-Fluoro-6-nitro-4-hydroxyquinazoline168 g~74.3%
37-Fluoro-6-nitro-4-hydroxyquinazoline168 gThis compound133 g~71.5%

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the core quinazoline structure is first assembled, followed by functional group modifications to introduce the nitro and chloro substituents at the desired positions.

G cluster_0 Core Structure Formation cluster_1 Ring Functionalization A Anthranilic Acid Derivative (2-Amino-4-fluorobenzoic Acid) C Cyclocondensation A->C B One-Carbon Source (Formamidine Acetate) B->C D Quinazolinone Core (7-Fluoro-4-hydroxyquinazoline) C->D E Nitration D->E F Nitro-Quinazolinone (7-Fluoro-6-nitro-4-hydroxyquinazoline) E->F G Chlorination F->G H Final Product (this compound) G->H

Caption: Logical flow of the synthesis from starting materials to the final product.

References

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-nitroquinazoline: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-7-fluoro-6-nitroquinazoline. This compound is a key intermediate in the synthesis of several targeted cancer therapies, most notably Afatinib, a potent irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its core structure is a quinazoline ring system, which is a common scaffold in many biologically active compounds. The presence of electron-withdrawing groups, namely the chloro, fluoro, and nitro groups, significantly influences its reactivity, making it a versatile precursor for the synthesis of various substituted quinazolines.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₃ClFN₃O₂[2]
Molecular Weight 227.58 g/mol [2]
Appearance Yellow solid[1]
CAS Number 162012-70-6[2]
IUPAC Name This compound[2]
Melting Point While a specific melting point for this compound is not readily available in the cited literature, a closely related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, has a melting point of >274°C (decomposes).[3]N/A
Solubility Data for the specific solubility of this compound is limited. However, its precursor, 7-fluoro-6-nitroquinazolin-4(3H)-one, is slightly soluble in DMSO and Methanol.[3]N/A
Topological Polar Surface Area 71.6 Ų[2]
XLogP3 2.4[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the available literature. However, based on the analysis of structurally similar compounds and general principles of spectroscopy, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Characteristics
TechniqueExpected Features
¹H NMR Aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro, fluoro, and nitro substituents.
¹³C NMR Aromatic carbons would resonate in the range of 110-160 ppm. Carbons attached to the electronegative nitrogen, chlorine, and nitro groups would be shifted further downfield.
FT-IR Characteristic peaks would be observed for the C=N stretching of the quinazoline ring (around 1620-1580 cm⁻¹), C-Cl stretching (around 800-600 cm⁻¹), C-F stretching (around 1250-1000 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 227, with an isotopic peak [M+2]⁺ at m/z 229 due to the presence of chlorine. Fragmentation would likely involve the loss of the nitro group (NO₂) and the chlorine atom.

Experimental Protocols

The following protocols are based on a patented synthesis method and general laboratory procedures for the synthesis and analysis of quinazoline derivatives.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the quinazoline core, followed by nitration and chlorination.

Step 1: Synthesis of 7-fluoro-4-hydroxyquinazoline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 7-fluoro-4-hydroxyquinazoline.

Step 2: Synthesis of 7-fluoro-6-nitro-4-hydroxyquinazoline

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 7-fluoro-4-hydroxyquinazoline from the previous step while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold methanol to remove any unreacted starting material.

  • Dry the product to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.

Step 3: Synthesis of this compound

  • In a flask equipped with a reflux condenser, suspend 7-fluoro-6-nitro-4-hydroxyquinazoline in thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux until the reaction is complete (the solid should dissolve).

  • Remove the excess thionyl chloride under reduced pressure.

  • Co-evaporate the residue with toluene to ensure complete removal of thionyl chloride.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Quinazoline Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 2-Amino-4-fluorobenzoic Acid + Formamidine Acetate B Reflux in EGME A->B Reaction C 7-Fluoro-4-hydroxyquinazoline B->C Product D 7-Fluoro-4-hydroxyquinazoline E H₂SO₄ / HNO₃ D->E Nitration F 7-Fluoro-6-nitro-4-hydroxyquinazoline E->F Product G 7-Fluoro-6-nitro-4-hydroxyquinazoline H SOCl₂ / DMF (cat.) G->H Chlorination I This compound H->I Final Product

Caption: A three-step workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

This compound is a crucial building block in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor (TKI).[4] Afatinib irreversibly inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key drivers in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][5] The 4-anilinoquinazoline scaffold, which is formed by reacting this compound with an appropriate aniline, is a privileged structure in the design of EGFR inhibitors.[6][7]

The EGFR/HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[8][9] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Afatinib, and by extension, its precursors like this compound, are relevant to the inhibition of this pathway.

Simplified EGFR/HER2 Signaling Pathway and the Role of 4-Anilinoquinazolines

G EGFR/HER2 Signaling and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras Activation HER2 HER2 PI3K PI3K HER2->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Anilinoquinazoline 4-Anilinoquinazoline (derived from this compound) Anilinoquinazoline->EGFR Inhibition Anilinoquinazoline->HER2 Inhibition

Caption: Inhibition of EGFR/HER2 signaling by 4-anilinoquinazolines.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its physical and chemical properties, driven by the quinazoline core and its electron-withdrawing substituents, make it an ideal starting material for the synthesis of potent enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and biological context is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding of these aspects to aid in future research and innovation.

References

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-nitroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-6-nitroquinazoline is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry, primarily for its role as a crucial building block in the synthesis of targeted cancer therapies. Its unique structural features, including a reactive chlorine atom at the 4-position and the presence of electron-withdrawing nitro and fluoro groups, make it a versatile scaffold for the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor, Afatinib. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively explored in medicinal chemistry due to their diverse and significant pharmacological activities.[1][2] The quinazoline core is considered a "privileged scaffold" as it can interact with a wide range of biological targets, leading to the development of drugs with various therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[3][4] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Discovery and History of this compound

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the reviewed literature, its emergence is intrinsically linked to the burgeoning field of kinase inhibitor research for cancer therapy. The development of targeted therapies, which aim to inhibit specific molecules involved in cancer cell growth and proliferation, spurred the demand for novel and versatile chemical intermediates.

The significance of this compound rose to prominence as a key precursor in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4).[5] The synthesis of Afatinib necessitates a highly functionalized quinazoline core, and this compound provides the necessary reactive sites to construct the final drug molecule. A key patent, CN102702115A, details a synthetic method for this intermediate, highlighting its importance in pharmaceutical manufacturing.[5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₃ClFN₃O₂[6]
Molecular Weight 227.58 g/mol [6]
CAS Number 162012-70-6[6]
Appearance Yellow solid[5]
Purity ≥98%[7]
Melting Point Not explicitly found in a primary research article, commercial suppliers list ranges.
Solubility No specific quantitative data found in the reviewed literature. Generally expected to be soluble in polar aprotic solvents like DMF and DMSO.
Topological Polar Surface Area (TPSA) 68.92 Ų[7]
logP 2.3305[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 4[7]
Spectroscopic Data

While a single, comprehensive source with fully assigned spectra was not identified, the following represents a consolidation of expected and reported spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the quinazoline core. The carbon atoms attached to the heteroatoms and the electron-withdrawing groups will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring, as well as strong bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

Experimental Protocols

The following experimental protocols are based on the synthetic method described in patent CN102702115A and general laboratory practices for characterization.[5]

Synthesis of this compound

This synthesis is a multi-step process starting from 2-amino-4-fluorobenzoic acid.

Step 1: Synthesis of 7-fluoro-4-hydroxyquinazoline

  • In a suitable reaction vessel, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME).

  • Heat the mixture under reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 7-fluoro-4-hydroxyquinazoline, by filtration.

Step 2: Synthesis of 7-fluoro-6-nitro-4-hydroxyquinazoline

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add the 7-fluoro-4-hydroxyquinazoline obtained in the previous step.

  • While maintaining the low temperature, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the crude product and wash with water.

  • To remove isomeric impurities, the crude product is repeatedly washed with methanol.

Step 3: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a stirrer, suspend the purified 7-fluoro-6-nitro-4-hydroxyquinazoline in thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux. The solid should gradually dissolve.

  • After the reaction is complete (monitored by TLC), remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is washed with a non-polar solvent or a mixture of solvents (e.g., petroleum ether and ethyl acetate) to yield the final product, this compound.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity using silica gel plates with an appropriate eluent system (e.g., ethyl acetate/hexane). Visualize spots under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Mass Spectrometry (MS): Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or an ATR accessory to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using a reverse-phase HPLC column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector.

Applications in Drug Development: The Synthesis of Afatinib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor.

The Role of Afatinib in Cancer Therapy

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (HER1), HER2, and HER4.[5] Overexpression or mutation of these receptors is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC). By covalently binding to a cysteine residue in the active site of these kinases, Afatinib blocks the downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Synthetic Pathway from this compound to Afatinib

The synthesis of Afatinib from this compound involves a series of key transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): The highly reactive chlorine atom at the 4-position of the quinazoline ring is displaced by an appropriate aniline derivative. This is a crucial step in introducing the portion of the molecule that will interact with the hinge region of the kinase.

  • Reduction of the Nitro Group: The nitro group at the 6-position is reduced to an amino group (-NH₂). This is typically achieved using reducing agents such as iron in acidic conditions or catalytic hydrogenation.

  • Acylation of the Amino Group: The newly formed amino group is then acylated to introduce the side chain that provides the irreversible binding to the target kinase.

Signaling Pathways Targeted by Afatinib

The efficacy of Afatinib stems from its ability to block the signaling cascades initiated by the EGFR and HER2 receptors. Upon ligand binding and dimerization, these receptors autophosphorylate, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival.

Below are diagrams illustrating the simplified synthesis workflow and the targeted signaling pathways.

G cluster_synthesis Simplified Synthesis of Afatinib A 4-Chloro-7-fluoro- 6-nitroquinazoline B Nucleophilic Aromatic Substitution (SNAr) A->B C Intermediate B->C D Nitro Group Reduction C->D E Amino Intermediate D->E F Acylation E->F G Afatinib F->G

Simplified workflow for the synthesis of Afatinib.

G cluster_pathway EGFR/HER2 Signaling Pathway Inhibition by Afatinib Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Afatinib Afatinib Afatinib->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Afatinib inhibits EGFR/HER2 signaling pathways.

Conclusion

This compound is a fundamentally important intermediate in modern medicinal chemistry, particularly in the synthesis of targeted anticancer agents. Its well-defined reactivity and strategic placement of functional groups have enabled the development of life-saving drugs like Afatinib. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of this versatile scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

The Pivotal Role of 4-Chloro-7-fluoro-6-nitroquinazoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the strategic design and synthesis of potent and selective kinase inhibitors are of paramount importance. The heterocyclic compound, 4-Chloro-7-fluoro-6-nitroquinazoline, has emerged as a critical building block in the development of several key kinase inhibitors, particularly those targeting the ErbB family of receptor tyrosine kinases. Its unique structural features provide a versatile scaffold for the synthesis of complex molecules that have demonstrated significant clinical efficacy in treating various cancers.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of notable kinase inhibitors. It provides a summary of their biological activities, detailed experimental protocols for their synthesis, and visualizations of the relevant signaling pathways and synthetic workflows.

Application Notes

This compound is a key intermediate in the synthesis of irreversible kinase inhibitors, most notably Afatinib and Dacomitinib. These drugs are potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are crucial drivers of tumor growth and progression in various cancers.

The chloro substituent at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, a common feature in many EGFR inhibitors. The nitro group at the 6-position serves as a precursor to an amino group, which can be further functionalized to introduce the Michael acceptor moiety responsible for the irreversible binding to the target kinase. The fluorine atom at the 7-position can also be displaced by nucleophiles, enabling the introduction of solubilizing or potency-enhancing groups.

The strategic placement of these functional groups makes this compound an ideal starting material for creating a diverse library of kinase inhibitors with tunable potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Afatinib and Dacomitinib, two prominent kinase inhibitors synthesized using this compound as a key precursor.

Table 1: Inhibitory Activity of Afatinib Against Key Kinases and Cancer Cell Lines

Target Kinase/Cell LineIC50 (nM)Notes
EGFR0.5Covalently binds to Cys797.
HER2-amplified lung cancer cells (H2170)140
HER2-amplified lung cancer cells (Calu-3)86
HER2-mutant lung cancer cells (H1781)39
EGFR-mutant lung cancer cells (HCC827)1
HER2-amplified breast cancer cells (SK-BR-3)2
HER2-amplified breast cancer cells (BT-474)2

Table 2: Inhibitory Activity of Dacomitinib Against Key Kinases

Target KinaseIC50 (nM)Notes
EGFR6.0Cell-free assay.
HER2 (ErbB2)45.7Cell-free assay.
HER4 (ErbB4)73.7Cell-free assay.

Signaling Pathways

The primary targets of kinase inhibitors derived from this compound are the EGFR and HER2 signaling pathways. These pathways play a central role in regulating cell growth, proliferation, and survival.[1][2] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell division.

EGFR_HER2_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR binds HRG Heregulin HER3 HER3 HRG->HER3 binds EGFR->EGFR HER2 HER2 EGFR->HER2 dimerization RAS RAS EGFR->RAS PI3K PI3K HER2->PI3K HER3->HER2 dimerization Afatinib Afatinib Afatinib->EGFR Afatinib->HER2 Dacomitinib Dacomitinib Dacomitinib->EGFR Dacomitinib->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression, Proliferation, Survival ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycle

Caption: EGFR and HER2 Signaling Pathways and Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to the kinase inhibitors Afatinib and Dacomitinib.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the key intermediate, this compound.

Synthesis_Intermediate A 2-Amino-4-fluorobenzoic Acid C 7-Fluoro-3H-quinazolin-4-one A->C B Formamidine Acetate B->C E 7-Fluoro-6-nitro-3H-quinazolin-4-one C->E D Nitrating Agent (HNO3/H2SO4) D->E G This compound E->G F Chlorinating Agent (SOCl2 or POCl3) F->G

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Formamidine acetate

  • 2-Methoxyethanol

  • Nitric acid

  • Sulfuric acid

  • Thionyl chloride or Phosphorus oxychloride

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Synthesis of 7-Fluoro-3H-quinazolin-4-one:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in 2-methoxyethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 7-fluoro-3H-quinazolin-4-one.

  • Nitration to 7-Fluoro-6-nitro-3H-quinazolin-4-one:

    • Carefully add 7-fluoro-3H-quinazolin-4-one to a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 7-fluoro-6-nitro-3H-quinazolin-4-one.

  • Chlorination to this compound:

    • In a flask fitted with a reflux condenser and a gas trap, suspend 7-fluoro-6-nitro-3H-quinazolin-4-one in toluene.

    • Add thionyl chloride (or phosphorus oxychloride) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.

    • The resulting solid is the desired this compound, which can be purified by recrystallization from a suitable solvent like toluene or ethyl acetate.

Protocol 2: Synthesis of Afatinib from this compound

This protocol outlines the multi-step synthesis of Afatinib starting from the key quinazoline intermediate.[3]

Synthesis_Afatinib Start This compound Step1 Nucleophilic Aromatic Substitution Start->Step1 A1 3-Chloro-4-fluoroaniline A1->Step1 Intermediate1 N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Step1->Intermediate1 Step2 Etherification Intermediate1->Step2 A2 (S)-3-Hydroxytetrahydrofuran A2->Step2 Intermediate2 Intermediate with (S)-tetrahydrofuranyloxy group Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Intermediate3 6-Amino Intermediate Step3->Intermediate3 Step4 Amidation Intermediate3->Step4 A3 4-(Dimethylamino)crotonoyl chloride A3->Step4 End Afatinib Step4->End

Caption: Synthetic Workflow for Afatinib.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • (S)-3-Hydroxytetrahydrofuran

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

  • 4-(Dimethylamino)crotonoyl chloride hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine:

    • Dissolve this compound and 3-chloro-4-fluoroaniline in isopropanol.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature, filter the resulting precipitate, wash with isopropanol, and dry to obtain the product.

  • Introduction of the (S)-tetrahydrofuranyloxy group:

    • To a solution of (S)-3-hydroxytetrahydrofuran in anhydrous THF, add potassium tert-butoxide at 0 °C under an inert atmosphere.

    • Stir for 30 minutes, then add a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then dried and concentrated.

  • Reduction of the Nitro Group:

    • Suspend the product from the previous step in an ethanol/water mixture.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux for 2-3 hours.

    • Filter the hot reaction mixture through celite and concentrate the filtrate. The residue is the 6-amino derivative.

  • Final Amidation to Afatinib:

    • Dissolve the 6-amino derivative in DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of a solution of 4-(dimethylamino)crotonoyl chloride hydrochloride in DCM.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield Afatinib.

Protocol 3: Synthesis of Dacomitinib

The synthesis of Dacomitinib also utilizes a 4-anilinoquinazoline scaffold derived from a similar quinazoline precursor.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Sodium methoxide

  • Methanol

  • Iron powder

  • Ammonium chloride

  • (E)-4-(piperidin-1-yl)but-2-enoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine:

    • This step is analogous to step 1 in the Afatinib synthesis.

  • Methoxylation at the 7-position:

    • Suspend N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool to room temperature, add water to precipitate the product, filter, and dry.

  • Reduction of the Nitro Group:

    • This step is analogous to step 3 in the Afatinib synthesis, using the methoxylated intermediate.

  • Final Amidation to Dacomitinib:

    • Dissolve the resulting 6-amino-7-methoxy derivative in a mixture of DCM and pyridine.

    • Cool the solution to 0 °C and add (E)-4-(piperidin-1-yl)but-2-enoyl chloride.

    • Stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Dilute with DCM, wash with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield Dacomitinib.

References

Application Notes and Protocols: 4-Chloro-7-fluoro-6-nitroquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-6-nitroquinazoline is a key building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapeutics. Its trifunctional nature, featuring a reactive chloro group, a nitro group amenable to reduction, and a fluoro substituent, makes it a versatile intermediate for creating complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on the synthesis of Afatinib, a second-generation EGFR tyrosine kinase inhibitor (TKI).

Application in EGFR Inhibitor Synthesis

Quinazoline derivatives are a well-established class of compounds that act as competitive inhibitors at the ATP-binding site of EGFR's tyrosine kinase domain.[1] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell proliferation, a hallmark of non-small cell lung cancer (NSCLC).[2][3] this compound serves as a crucial precursor for the development of irreversible EGFR inhibitors. The chloro group at the 4-position is readily displaced by nucleophiles, such as anilines, while the nitro group at the 6-position can be reduced to an amine, providing a handle for further functionalization to achieve irreversible binding to the receptor.[4]

Afatinib, an FDA-approved drug for NSCLC with specific EGFR mutations, is a prime example of a therapeutic agent synthesized from this intermediate.[5] It functions as an irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented synthetic method.[6]

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Formamidine acetate

  • Ethylene glycol monomethyl ether (EGME)

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methanol

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Synthesis of 7-fluoro-4-hydroxyquinazoline:

    • In a three-necked flask, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in EGME.

    • Heat the mixture to reflux with mechanical stirring until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Pour the reaction solution into water with stirring to precipitate the product.

    • Filter the precipitate and dry it in an oven at 60°C to obtain 7-fluoro-4-hydroxyquinazoline.

  • Nitration to 7-fluoro-6-nitro-4-hydroxyquinazoline:

    • Carefully add the obtained 7-fluoro-4-hydroxyquinazoline to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.

    • Allow the reaction to stir and warm to 30°C for 1.5 hours.

    • Pour the reaction mixture onto ice-water to precipitate the crude product.

    • To remove isomers, wash the crude product repeatedly with methanol.

  • Chlorination to this compound:

    • Treat the purified 7-fluoro-6-nitro-4-hydroxyquinazoline with thionyl chloride and a catalytic amount of DMF.

    • Heat the mixture to reflux.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • Wash the resulting yellow solid with a mixture of petroleum ether and ethyl acetate (10:1).

    • Dry the solid under vacuum to obtain pure this compound.

Protocol 2: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • Suspend this compound in isopropanol.

  • Add 3-chloro-4-fluoroaniline to the suspension.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature.

  • Filter the resulting precipitate, wash with isopropanol, and dry to obtain N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.

Protocol 3: Synthesis of a Key Afatinib Precursor

This protocol describes the reaction of an intermediate with (S)-tetrahydrofuran-3-ol, a step in the synthesis of Afatinib.[7]

Materials:

  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (from Protocol 2)

  • (S)-tetrahydrofuran-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • Cool the suspension to 0°C and slowly add a solution of (S)-tetrahydrofuran-3-ol in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes.

  • Add N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(3-chloro-4-fluorophenyl)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amine.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of EGFR inhibitors derived from this compound.

Table 1: Synthesis Yields

StepProductReported Yield
Synthesis of 7-fluoro-4-hydroxyquinazoline from 2-amino-4-fluorobenzoic acid7-fluoro-4-hydroxyquinazoline~92%
Nitration of 7-fluoro-4-hydroxyquinazoline7-fluoro-6-nitro-4-hydroxyquinazolineHigh
Chlorination of 7-fluoro-6-nitro-4-hydroxyquinazolineThis compoundHigh
Synthesis of an Afatinib precursorN-(3-chloro-4-fluorophenyl)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amineOptimized yield reported with specific molar ratios[7]
Overall yield for Afatinib free base from a key intermediateAfatinib84%[8]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values) of Quinazoline-based EGFR Inhibitors

CompoundCell LineEGFR StatusIC₅₀ (nM)Reference
Quinazolin-4(3H)-one derivative (BIQO-19)HCC827EGFR-TKI-sensitiveData not specified, but effective inhibition reported[9][9]
Quinazolin-4(3H)-one derivative (BIQO-19)H1975EGFR-TKI-resistantData not specified, but effective inhibition reported[9][9]
AfatinibH1975L858R + T790M3.8 µM[10]
GefitinibH1975L858R + T790M22.5 µM[10]
Quinazolinone derivative (Compound 23)Ba/F3EGFRL858R/T790M0.2 nM (enzyme), 720 nM (cell)[11]
Quinazolinone derivative (Compound 23)Ba/F3EGFRL858R/T790M/C797S0.05 µM (cell)[11]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a primary target for drugs synthesized from this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MAPK and PI3K/AKT, leading to cell proliferation and survival.[1][12] EGFR inhibitors block this cascade.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor EGFR Inhibitor (e.g., Afatinib) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Synthetic Workflow for an Afatinib Precursor

This diagram outlines the key steps in the synthesis of a crucial precursor for Afatinib, starting from this compound.

Synthetic_Workflow start This compound intermediate1 N-(3-chloro-4-fluorophenyl)- 7-fluoro-6-nitroquinazolin-4-amine start->intermediate1 Nucleophilic Aromatic Substitution reagent1 3-Chloro-4-fluoroaniline reagent1->intermediate1 intermediate2 N-(3-chloro-4-fluorophenyl)-6-nitro- 7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amine intermediate1->intermediate2 Nucleophilic Aromatic Substitution reagent2 (S)-tetrahydrofuran-3-ol + NaH reagent2->intermediate2 reduction Nitro Group Reduction intermediate2->reduction final_precursor Afatinib Amine Precursor reduction->final_precursor

Caption: Synthesis of a key Afatinib precursor.

References

Synthesis of afatinib from 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors, starting from 4-Chloro-7-fluoro-6-nitroquinazoline. The synthetic route involves a four-step process encompassing nucleophilic aromatic substitution, etherification, nitro group reduction, and a final amidation to yield the target compound. This guide includes comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the synthetic workflow and the targeted biological signaling pathway.

Introduction

Afatinib (marketed as Gilotrif) is a second-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] It irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][3] The following application note details a robust synthetic route to Afatinib, commencing with the readily available starting material, this compound.

Overall Synthetic Scheme

The synthesis of Afatinib from this compound is accomplished in four principal steps:

  • Step 1: N-Arylation. Nucleophilic aromatic substitution of the chloro group at the C4 position of this compound with 3-chloro-4-fluoroaniline.

  • Step 2: Etherification. Substitution of the fluoro group at the C7 position with (S)-tetrahydrofuran-3-ol in the presence of a base.

  • Step 3: Nitro Group Reduction. Reduction of the nitro group at the C6 position to an amine.

  • Step 4: Amidation. Coupling of the resulting diamine with an activated derivative of (E)-4-(dimethylamino)but-2-enoic acid to yield Afatinib.

Experimental Protocols and Data

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Intermediate 1)

This step involves the reaction of this compound with 3-chloro-4-fluoroaniline.

Protocol:

A mixture of this compound (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in 2-propanol is stirred at reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with 2-propanol, and dried under vacuum to afford N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.[4]

Quantitative Data:

ParameterValueReference
Yield ~95%[4]
Appearance Yellow Solid[4]
Molecular Formula C₁₄H₇ClF₂N₄O₂[5]
Molecular Weight 336.68 g/mol [5]
¹H NMR (DMSO-d₆, 400 MHz) δ 10.01 (s, 1H), 9.35 (s, 1H), 8.75 (s, 1H), 8.25 (dd, J = 6.8, 2.4 Hz, 1H), 7.90 (m, 1H), 7.55 (t, J = 9.2 Hz, 1H)[4]
Step 2: Synthesis of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine (Intermediate 2)

This step involves the displacement of the fluorine atom at C7 by (S)-tetrahydrofuran-3-ol.

Protocol:

To a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) and (S)-(+)-3-hydroxytetrahydrofuran (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 3 hours. The reaction is then quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to give the desired product.[6]

Quantitative Data:

ParameterValueReference
Yield ~85%[6]
Appearance Light yellow to yellow solid[7]
Molecular Formula C₁₈H₁₄ClFN₄O₄[7]
Molecular Weight 404.78 g/mol [7]
¹H NMR (DMSO-d₆, 400 MHz) δ 9.85 (s, 1H), 9.05 (s, 1H), 8.65 (s, 1H), 8.20 (dd, J=6.8, 2.4 Hz, 1H), 7.85 (m, 1H), 7.45 (t, J=9.2 Hz, 1H), 5.20 (m, 1H), 4.05-3.85 (m, 4H), 2.30-2.10 (m, 2H)[3]
Step 3: Synthesis of (S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (Intermediate 3)

This step focuses on the reduction of the nitro group to an amine.

Protocol:

A mixture of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol, tetrahydrofuran, and water (2:1:1) is heated at reflux for 4 hours. The hot solution is then filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[8]

Quantitative Data:

ParameterValueReference
Yield ~90%[8]
Appearance Off-white to pale yellow solid[9]
Molecular Formula C₁₈H₁₆ClFN₄O₂[9]
Molecular Weight 374.80 g/mol [9]
¹H NMR (DMSO-d₆, 400 MHz) δ 9.30 (s, 1H), 8.30 (s, 1H), 8.15 (dd, J=6.8, 2.4 Hz, 1H), 7.75 (m, 1H), 7.35 (t, J=9.2 Hz, 1H), 7.05 (s, 1H), 5.25 (s, 2H), 5.10 (m, 1H), 3.95-3.75 (m, 4H), 2.20-2.00 (m, 2H)[3]
Step 4: Synthesis of Afatinib

The final step is the amidation of the 6-amino group.

Protocol:

To a solution of (S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of (E)-4-(dimethylamino)but-2-enoyl chloride (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to afford Afatinib.

Quantitative Data:

ParameterValueReference
Yield ~84% (overall for the three-stage process of nitro-reduction, amidation, and salification)[10]
Appearance White to off-white solid[11]
Molecular Formula C₂₄H₂₅ClFN₅O₃[11]
Molecular Weight 485.94 g/mol [11]
¹H NMR (DMSO-d₆, 400 MHz) δ 9.55 (s, 1H), 8.75 (s, 1H), 8.50 (s, 1H), 8.15 (dd, J=6.8, 2.4 Hz, 1H), 7.80 (m, 1H), 7.40 (t, J=9.2 Hz, 1H), 7.15 (s, 1H), 6.85 (dt, J=15.6, 6.8 Hz, 1H), 6.20 (d, J=15.6 Hz, 1H), 5.15 (m, 1H), 4.00-3.80 (m, 4H), 3.10 (d, J=6.8 Hz, 2H), 2.25-2.05 (m, 2H), 2.20 (s, 6H)[3]

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound Int1 Intermediate 1 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Start->Int1 Step 1: N-Arylation 3-chloro-4-fluoroaniline, 2-propanol, reflux Int2 Intermediate 2 (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine Int1->Int2 Step 2: Etherification (S)-3-hydroxytetrahydrofuran, NaH, DMF Int3 Intermediate 3 (S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Int2->Int3 Step 3: Nitro Reduction Fe, NH₄Cl, EtOH/THF/H₂O, reflux Afatinib Afatinib Int3->Afatinib Step 4: Amidation (E)-4-(dimethylamino)but-2-enoyl chloride, Et₃N, THF ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K HER2 HER2 (ErbB2) HER2->PI3K Dimerization & Autophosphorylation HER4 HER4 (ErbB4) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Afatinib Afatinib Afatinib->EGFR Afatinib->HER2 Afatinib->HER4

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SₙAr) reactions of 4-chloro-7-fluoro-6-nitroquinazoline. This versatile building block is a key intermediate in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors.

Introduction

This compound is an electron-deficient heterocyclic compound highly activated towards nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group and the quinazoline ring nitrogen atoms makes the C4-position exceptionally susceptible to attack by nucleophiles. This reactivity profile allows for the facile introduction of a wide range of functionalities, making it a valuable scaffold in medicinal chemistry and drug discovery. The C4-chloro atom is the more reactive site for nucleophilic attack compared to the C7-fluoro atom, enabling regioselective functionalization. Derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Reactivity and Regioselectivity

The nucleophilic aromatic substitution reactions of this compound proceed via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

Generally, the chlorine atom at the 4-position is more labile than the fluorine atom at the 7-position in SₙAr reactions with amine nucleophiles. This allows for selective substitution at the C4 position. However, under certain conditions, substitution of the fluorine at C7 can also be achieved, particularly with soft nucleophiles like thiols.

G cluster_reactivity Regioselectivity of Nucleophilic Attack Start This compound C4 C4-Position (More Electrophilic) C7 C7-Position (Less Electrophilic) Amine Amine Nucleophiles (e.g., Anilines) Thiol Thiol Nucleophiles (e.g., Thiols) Product_C4 4-Amino-7-fluoro-6-nitroquinazoline Product_C7 4-Chloro-7-thio-6-nitroquinazoline

Data Presentation

The following tables summarize quantitative data for representative nucleophilic aromatic substitution reactions of this compound and its derivatives.

Table 1: Nucleophilic Aromatic Substitution at the C4-Position with Amines

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-3-(trifluoromethyl)anilineAcetonitrileReflux385.3[1]
3-Chloro-4-fluoroanilineTHF/tert-butanol10-1524High (in one-pot)[2]

Table 2: Nucleophilic Aromatic Substitution at the C7-Position with Thiols

Starting MaterialNucleophileBaseSolventTemperature (°C)Yield (%)Reference
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine(4-methoxyphenyl)methanethiolNaOHEthanol/H₂ORoom Temp.99[3]

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-7-fluoro-6-nitroquinazolin-4-amine[1]

This protocol details the reaction of this compound with a substituted aniline.

G cluster_workflow Protocol 1: Synthesis Workflow Start Mix Reactants: This compound 4-Chloro-3-(trifluoromethyl)aniline Acetonitrile Reaction Reflux for 3 hours Workup Cool to room temperature Filter the precipitate Purification Wash with acetonitrile Product N-(4-chloro-3-(trifluoromethyl)phenyl)- 7-fluoro-6-nitroquinazolin-4-amine

Materials:

  • This compound

  • 4-Chloro-3-(trifluoromethyl)aniline

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with acetonitrile to afford the pure product.

  • Dry the product under vacuum.

Expected Outcome: The desired product, N-(4-chloro-3-(trifluoromethyl)phenyl)-7-fluoro-6-nitroquinazolin-4-amine, is obtained as a solid with a yield of approximately 85.3%.[1]

Protocol 2: Synthesis of this compound[4]

This protocol describes the synthesis of the starting material from 7-fluoro-6-nitroquinazolin-4(3H)-one.

Materials:

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Remove the excess thionyl chloride under reduced pressure.

  • Add toluene and co-evaporate to remove residual thionyl chloride (repeat this step).

  • The resulting crude this compound can be used in the next step without further purification or can be purified by recrystallization.

Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

Derivatives of this compound are potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to transcriptional activation of genes involved in cell proliferation, survival, and differentiation. Quinazoline-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.

G cluster_egfr EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR Dimerization Dimerization & Autophosphorylation RAS RAS RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT mTOR mTOR Proliferation Cell Proliferation & Survival Inhibitor Quinazoline Inhibitor

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Upon binding of VEGF, VEGFRs dimerize and become activated through transphosphorylation. This leads to the activation of several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability. Dual inhibitors targeting both EGFR and VEGFR are of significant interest in cancer therapy.

G cluster_vegfr VEGFR Signaling Pathway and Inhibition VEGF VEGF VEGFR VEGFR Dimerization Dimerization & Autophosphorylation PLCg PLCγ PKC PKC MAPK MAPK PI3K PI3K AKT AKT Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Inhibitor Quinazoline Inhibitor

References

Application Notes: N-Arylation of 4-Chloroquinazolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds, including approved drugs.[1] Among its derivatives, 4-anilinoquinazolines have been extensively investigated as potent antitumor agents.[1][2] Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors.[1] Compounds like Gefitinib and Erlotinib are FDA-approved EGFR inhibitors based on the 4-anilinoquinazoline framework, highlighting the therapeutic importance of this chemical class.

The N-arylation of 4-chloroquinazolines is the most common and direct method for synthesizing these valuable 4-anilinoquinazoline derivatives.[1] This reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with an aniline. While classical methods often require long reaction times and high temperatures, modern techniques, particularly microwave-assisted synthesis, have enabled rapid and efficient production of these compounds with high yields and compatibility with a wide range of functional groups.[1][2][3]

Mechanism of Action: EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents ATP from accessing the active site, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascade that promotes tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_out cluster_in p1 EGFR EGFR p2 EGF EGF (Ligand) EGF->EGFR Binds & Activates ADP ADP EGFR->ADP P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds Inhibitor 4-Anilinoquinazoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental Protocols

The synthesis of N-aryl-4-aminoquinazolines is typically achieved through the reaction of a 4-chloroquinazoline with a corresponding aniline. Microwave-assisted protocols are highly efficient compared to conventional heating methods.

Workflow start Starting Materials: - 4-Chloroquinazoline - Substituted Aniline - Solvent mix Combine Reagents in Microwave Vial start->mix irradiate Microwave Irradiation (Set Time, Temp, Power) mix->irradiate workup Reaction Work-up (Solvent removal, washing) irradiate->workup purify Purification (Column Chromatography) workup->purify product Final Product: N-Aryl-4-aminoquinazoline purify->product

Caption: General workflow for the microwave-assisted synthesis of N-aryl-4-aminoquinazolines.

Protocol 1: Microwave-Assisted Synthesis in 2-Propanol[3]

This protocol describes a simple, solvent-based microwave-assisted method for the N-arylation of 4-chloroquinazoline.

Materials:

  • 4-Chloroquinazoline

  • Aryl heterocyclic amine (or substituted aniline)

  • 2-Propanol

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a suitable microwave reaction vessel, combine 4-chloroquinazoline (3.0 mmol, 1.0 equiv.) and the desired aryl amine (3.0 mmol, 1.0 equiv.).

  • Add 2-propanol (30 mL) to the mixture.

  • Stir the mixture for approximately 3 minutes at room temperature.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 60W for 20 minutes.[3] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with water and filter to collect the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to yield the pure N-aryl-4-aminoquinazoline.

Protocol 2: Microwave-Assisted Synthesis in THF/H₂O[1][2][4]

This protocol utilizes a biphasic solvent system and is effective for a wide range of substituted anilines, including those with steric hindrance.[1][2]

Materials:

  • Substituted 4-chloroquinazoline (e.g., 6-bromo-4-chloro-2-phenylquinazoline)

  • Substituted aniline (e.g., N-methylaniline)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a microwave vial, add the 4-chloroquinazoline derivative (1.0 equiv.).

  • Add the substituted aniline (1.05 equiv.).

  • Add a 1:1 mixture of THF/H₂O (e.g., 6 mL for a ~0.25 mmol scale reaction).[4]

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature (e.g., 100-120 °C) and time (typically 10-40 minutes, depending on the substrate).[1][2][4]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain the pure 4-anilinoquinazoline product.[4]

Data Summary

The efficiency of N-arylation is highly dependent on the chosen methodology and the electronic properties of the aniline coupling partner.

Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis[3]

This table compares the reaction time and yield for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines using classical heating versus microwave irradiation.

MethodSolventReaction TimeYield (%)
Classical (Reflux at 80°C)2-Propanol12 hours50-75
Microwave (60W)2-Propanol20 minutes85-97

Data synthesized from information presented in the cited source.[3]

Table 2: Substrate Scope for Microwave-Assisted N-Arylation in THF/H₂O[1]

This table summarizes the results for the reaction of 6-bromo-4-chloro-2-phenylquinazoline with various substituted N-methylanilines under microwave conditions.

Aniline SubstituentReaction Time (min)Yield (%)
4-Methoxy1090
3-Methoxy1080
2-Methoxy2087
3-Bromo1081
3-Fluoro1085
4-Fluoro1096
3-Methyl1088
2-Methyl60 (at 120°C)No Product

Yields correspond to isolated products as reported in the cited source.[1] The data demonstrates high efficiency for meta- and para-substituted anilines, while ortho-substitution can significantly hinder the reaction due to steric effects.[1][2]

References

Application Notes and Protocols for 4-Chloro-7-fluoro-6-nitroquinazoline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-6-nitroquinazoline is a key chemical intermediate in the synthesis of various quinazoline-based anticancer agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, with several derivatives approved as targeted cancer therapies. These compounds often function as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a crucial regulator of cell proliferation and survival that is frequently dysregulated in cancer. This document provides an overview of the application of this compound in the development of anticancer drugs, including synthetic protocols, and methodologies for evaluating the biological activity of its derivatives. While specific anticancer activity data for this compound itself is limited in publicly available literature, this document will focus on the protocols used to evaluate its derivatives, which are of significant interest in oncology research.

Synthesis of this compound

A patented method for the synthesis of this compound involves a multi-step process aimed at improving yield and purity over traditional methods.[1] The synthesis starts with 2-amino-4-fluorobenzoic acid and formamidine acetate to produce 7-fluoro-4-hydroxy quinazoline. This intermediate is then nitrated to yield 7-fluoro-6-nitro-4-hydroxy quinazoline. A crucial purification step is employed to remove isomers before the final chlorination step using thionyl chloride to obtain the target compound, this compound.[1]

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have demonstrated significant therapeutic efficacy against various solid tumors.[2] Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR, which are pivotal in cancer cell signaling.[2] The substitution pattern on the quinazoline ring is critical for their biological activity.

Quantitative Data on Anticancer Activity of Quinazoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116 (Colon)8.50 ± 2.53
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HT29 (Colon)5.80 ± 0.92
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620 (Colon)6.15 ± 0.37
6-nitro-4-substituted quinazoline derivative (Compound 6c)A549 (Lung) & HCT-116 (Colon)Superior to nearly equal to gefitinib
4,6-Disubstituted quinazoline VBT474 (Ductal Carcinoma)0.081
Quinazoline chalcone derivative VIMDCK II BCRP (Kidney)0.39
Quinazolinyl benzylidene derivative VIIaEGFR inhibition0.0469
Quinazolinyl benzylidene derivative VIIbEGFR inhibition0.0534

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of quinazoline-based anticancer drug candidates.

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general guideline for the synthesis of 4-anilinoquinazoline derivatives from this compound, a common step in the development of EGFR inhibitors.

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, ethanol)

  • Acid catalyst (e.g., HCl, trifluoroacetic acid) (optional)

  • Stirring plate and magnetic stirrer

  • Reflux condenser

  • Round-bottom flask

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the substituted aniline (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-anilinoquinazoline derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (quinazoline derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (quinazoline derivative) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the test compound dilutions to the wells of the plate.

  • Add the EGFR kinase and the substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Synthesis Workflow

G Synthesis of this compound Derivatives cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Nitration & Purification cluster_final_product Final Intermediate cluster_derivatization Derivatization 2_amino_4_fluorobenzoic_acid 2-Amino-4-fluorobenzoic Acid 7_fluoro_4_hydroxy_quinazoline 7-Fluoro-4-hydroxy quinazoline 2_amino_4_fluorobenzoic_acid->7_fluoro_4_hydroxy_quinazoline formamidine_acetate Formamidine Acetate formamidine_acetate->7_fluoro_4_hydroxy_quinazoline 7_fluoro_6_nitro_4_hydroxy_quinazoline 7-Fluoro-6-nitro-4-hydroxy quinazoline 7_fluoro_4_hydroxy_quinazoline->7_fluoro_6_nitro_4_hydroxy_quinazoline Nitration purified_intermediate Purified Intermediate 7_fluoro_6_nitro_4_hydroxy_quinazoline->purified_intermediate Isomer Removal target_compound This compound purified_intermediate->target_compound Chlorination final_derivative Anticancer Quinazoline Derivative target_compound->final_derivative substituted_aniline Substituted Aniline substituted_aniline->final_derivative

Caption: Synthetic pathway for this compound and its derivatives.

Experimental Workflow for Anticancer Drug Screening

G Workflow for Screening Quinazoline-Based Anticancer Compounds start Synthesized Quinazoline Derivatives cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity_assay determine_ic50 Determine IC50 Values cytotoxicity_assay->determine_ic50 kinase_assay Target-Based Assay (e.g., EGFR Kinase Assay) determine_ic50->kinase_assay Active Compounds determine_kinase_ic50 Determine Kinase IC50 kinase_assay->determine_kinase_ic50 mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) determine_kinase_ic50->mechanism_studies Potent Inhibitors lead_optimization Lead Optimization mechanism_studies->lead_optimization in_vivo_studies In Vivo Animal Studies lead_optimization->in_vivo_studies

Caption: Screening process for novel quinazoline-based anticancer drug candidates.

EGFR Signaling Pathway and Quinazoline Inhibition

G EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->Dimerization Inhibits ATP ATP ATP->Dimerization Binds to ATP-binding site

Caption: Mechanism of action of quinazoline derivatives as EGFR inhibitors.

References

Application Notes and Protocols: Derivatization of 4-Chloro-7-fluoro-6-nitroquinazoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1] Notably, quinazoline derivatives have been extensively investigated as potent anticancer agents, with several compounds approved as targeted therapies.[1][2] The derivatization of the quinazoline core allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the derivatization of 4-Chloro-7-fluoro-6-nitroquinazoline, a key intermediate for the synthesis of novel bioactive molecules. The primary focus is on the nucleophilic aromatic substitution (SNAr) at the C4 position to generate a library of 4-substituted-7-fluoro-6-nitroquinazoline analogs for biological screening, particularly for anticancer activity.[3][4][5] These protocols are intended for researchers, scientists, and drug development professionals.

Chemical Derivatization

The primary method for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile.[4][6] This reaction is facilitated by the electron-withdrawing nature of the quinazoline nitrogen atoms and the nitro group. A variety of nucleophiles, such as primary and secondary amines, can be employed to generate a diverse library of compounds.[3][5][6]

General Reaction Scheme

The general reaction for the derivatization of this compound with an amine is depicted below:

Figure 1: General reaction scheme for the SNAr derivatization of this compound.

Caption: General SNAr reaction for derivatization.

Experimental Protocols

This protocol describes a standard method for the synthesis of 4-amino-7-fluoro-6-nitroquinazoline derivatives using conventional heating.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.5 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., K2CO3, Et3N, if required)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.5 eq).[6]

  • If the amine salt is used or if the amine is a weak nucleophile, a base such as triethylamine or potassium carbonate can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (typically 70-100°C) for a specified time (e.g., 12-24 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.[6]

  • The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 4-substituted-7-fluoro-6-nitroquinazoline derivative.[6]

Microwave irradiation can significantly accelerate the reaction time and improve yields for the N-arylation of 4-chloroquinazolines.[3][5]

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.5 equivalents)

  • Solvent (e.g., THF/H2O mixture, ethanol)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.[6]

  • Seal the vial and place it in the microwave reactor.[6]

  • Heat the reaction mixture to a specified temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes) under microwave irradiation.

  • After the reaction is complete, cool the vial to room temperature.[6]

  • The work-up and purification procedure is similar to the conventional heating method (Protocol 1, steps 6-7).

Biological Screening

Derivatives of this compound are frequently screened for their anticancer properties.[7] A common initial step is to assess their cytotoxicity against a panel of cancer cell lines.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of the synthesized compounds.

Biological_Screening_Workflow cluster_secondary Secondary Evaluation start Synthesized Quinazoline Derivatives primary_screening Primary Cytotoxicity Screening (e.g., MTT Assay) start->primary_screening data_analysis1 Data Analysis (IC50 Determination) primary_screening->data_analysis1 hit_identification Hit Identification (Potent and Selective Compounds) data_analysis1->hit_identification secondary_assays Secondary Assays hit_identification->secondary_assays Active end Lead Compound hit_identification->end Inactive mechanism_studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) secondary_assays->mechanism_studies in_vivo In Vivo Studies (Xenograft Models) mechanism_studies->in_vivo in_vivo->end

Caption: Workflow for biological screening of derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[1][3]

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[1]

  • Synthesized quinazoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the synthesized quinazoline derivatives (typically in a serial dilution) for a specified period (e.g., 72 hours).[8] Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or erlotinib).[1]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The results of the biological screening are typically presented in a tabular format to facilitate comparison of the activity of the different derivatives.

Table 1: In Vitro Cytotoxicity of 4-Amino-7-fluoro-6-nitroquinazoline Derivatives

Compound IDR-Group (Substitution at C4)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT-116
1a PhenylDataDataData
1b 4-MethoxyphenylDataDataData
1c 3-Chloro-4-fluoroanilineDataDataData
1d BenzylDataDataData
1e CyclohexylDataDataData
Cisplatin (Positive Control)DataDataData
Erlotinib (Positive Control)DataDataData

Note: "Data" indicates where experimentally determined values would be placed.

Mechanism of Action: Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2][9] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazoline Quinazoline Derivative Quinazoline->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application of 4-Chloro-7-fluoro-6-nitroquinazoline in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-chloro-7-fluoro-6-nitroquinazoline as a key starting material in the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors. The protocols are based on established synthetic routes, offering a foundation for the development of novel anti-cancer agents.

Introduction

The quinazoline scaffold is a cornerstone in the design of EGFR tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). The compound this compound is a versatile intermediate, providing reactive sites for the introduction of various functionalities necessary for potent and selective EGFR inhibition. Its chemical structure allows for nucleophilic substitution at the 4-position and subsequent modifications at the 6- and 7-positions, enabling the synthesis of a diverse range of 4-anilinoquinazoline derivatives.

EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. EGFR inhibitors act by competing with ATP for the binding site in the intracellular tyrosine kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent downstream signaling.

Synthetic Applications and Protocols

This compound serves as a crucial building block for the synthesis of complex quinazoline-based molecules. The following sections detail a multi-step synthesis of a potential EGFR inhibitor scaffold starting from this key intermediate.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

The initial and critical step in the synthesis of many EGFR inhibitors is the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinazoline ring with a substituted aniline. This reaction forms the core 4-anilinoquinazoline structure.

Experimental Protocol:

A solution of this compound (1.0 equivalent) in a suitable solvent such as isopropanol is treated with 3-chloro-4-fluoroaniline (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine

The fluorine atom at the C7 position can be displaced by various nucleophiles to introduce functionalities that can enhance binding affinity and selectivity. In this protocol, a sulfur-linked substituent is introduced.

Experimental Protocol:

To a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 equivalent) in ethanol under an inert atmosphere (e.g., argon), (4-methoxyphenyl)methanethiol (1.1 equivalents) is added. Subsequently, an aqueous solution of sodium hydroxide (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for approximately 2 hours, with completion monitored by TLC. The resulting product, N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, is then isolated. This reaction proceeds with a high yield, reported to be 99%[1].

Synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine

The nitro group at the C6 position is a versatile functional group that can be reduced to an amine. This amino group can then be further functionalized, for example, by acylation to introduce a Michael acceptor group, which is characteristic of irreversible EGFR inhibitors like Afatinib and Dacomitinib.

Experimental Protocol:

N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine (1.0 equivalent) is suspended in a mixture of ethanol and water (e.g., 4:1 v/v). To this suspension, ammonium chloride (5.0 equivalents) and iron powder (5.0 equivalents) are added. The reaction mixture is heated to 80 °C and stirred under an inert atmosphere. The reduction is typically complete within 2 hours, as monitored by TLC. After completion, the reaction mixture is worked up to isolate the final product, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. This reduction step has been reported to proceed in quantitative yield[1].

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps starting from an intermediate derived from this compound.

StepReactantsProductReported Yield (%)Reference
1. Nucleophilic Aromatic Substitution (Thiolation)N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, (4-methoxyphenyl)methanethiol, NaOHN-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine99[1]
2. Nitro Group ReductionN-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, Iron powder, Ammonium chlorideN⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamineQuantitative[1]

Note: The EGFR inhibitory activity (IC50 values) for the final synthesized compound, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, is not available in the public domain literature reviewed for this document. While sulfur-substituted quinazolines have been explored as potential kinase inhibitors, their oxygen analogues have generally demonstrated superior activity as EGFR inhibitors. The primary focus of the research detailing this specific synthesis was on the chemical methodology rather than biological evaluation against EGFR[1].

Visualizations

EGFR Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of action of quinazoline-based EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt Pathway cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS Activation PI3K PI3K EGFR_dimer->PI3K Activation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR_dimer Binds to ATP pocket ATP ATP ATP->EGFR_dimer Binds to ATP pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: EGFR signaling pathway and the mechanism of competitive inhibition by quinazoline-based TKIs.

Synthetic Workflow from this compound

The diagram below outlines the key transformations in the synthesis of the EGFR inhibitor scaffold.

Synthesis_Workflow Start This compound Intermediate1 N-(3-chloro-4-fluorophenyl)- 7-fluoro-6-nitroquinazolin-4-amine Start->Intermediate1 Nucleophilic Substitution (3-chloro-4-fluoroaniline) Intermediate2 N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)- 6-nitroquinazolin-4-amine Intermediate1->Intermediate2 Nucleophilic Substitution ((4-methoxyphenyl)methanethiol, NaOH) Yield: 99% FinalProduct N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio) -quinazoline-4,6-diamine Intermediate2->FinalProduct Nitro Reduction (Fe, NH4Cl) Yield: Quantitative

Caption: Synthetic workflow for an EGFR inhibitor scaffold.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent EGFR inhibitors. The presented protocols for the synthesis of a 4,6,7-trisubstituted quinazoline derivative illustrate a viable pathway for the development of novel compounds. While the biological activity of the specific thioether-containing final product against EGFR has not been reported, the synthetic route provides a solid foundation for medicinal chemists to design and synthesize new analogues, particularly by replacing the thioether with functionalities known to enhance EGFR inhibition, such as various alkoxy groups found in approved drugs. Further derivatization of the 6-amino group is a key step towards creating irreversible inhibitors. Researchers are encouraged to use these protocols as a starting point for their own drug discovery efforts targeting EGFR.

References

Application Notes and Protocols for the Nitration of 7-fluoro-4-hydroxy quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline through the nitration of 7-fluoro-4-hydroxy quinazoline. This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The protocols outlined below are based on established synthetic methods and offer guidance on reaction conditions, purification, and troubleshooting.

Introduction

Quinazoline and its derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[2] The introduction of a nitro group onto the quinazoline ring can be a critical step in the synthesis of more complex molecules. However, the quinazoline ring system is electron-deficient, which can make electrophilic aromatic substitution reactions like nitration challenging.[3] The nitrogen atoms in the pyrimidine ring withdraw electron density, deactivating the benzene portion of the molecule towards electrophilic attack.[3] Therefore, strong nitrating conditions are typically required.[3]

This document presents two effective protocols for the nitration of 7-fluoro-4-hydroxy quinazoline, a key intermediate in the synthesis of compounds like 4-chloro-7-fluoro-6-nitro quinazoline, an important medicinal intermediate.[4]

Data Presentation

The following table summarizes the quantitative data from two different experimental protocols for the nitration of 7-fluoro-4-hydroxy quinazoline.

ParameterProtocol 1Protocol 2
Starting Material 7-fluoro-4-hydroxy quinazoline7-fluoroquinazolin-4(3H)-one
Reagents Nitrosylsulfuric acid and Sulfuric acidFuming Nitric acid and Concentrated Sulfuric acid
Temperature 10°C100°C (373 K)
Reaction Time Not specified (reaction completion)1 hour
Starting Material (mass) 183 g47.4 g
Product (mass) 168 gNot specified
Yield ~91.8% (calculated)Not specified
Reference CN102702115A[4]PMC - NIH[1]

Experimental Protocols

Protocol 1: Nitration using a Mixture of Nitrosylsulfuric Acid and Sulfuric Acid

This protocol is adapted from a patented synthetic method for 4-chloro-7-fluoro-6-nitro quinazoline.[4]

Materials:

  • 7-fluoro-4-hydroxy quinazoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrosylsulfuric acid (HNO₃/H₂SO₄)

  • Methanol (CH₃OH)

  • Ice

  • Three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a 3-liter three-necked flask, add 800 mL of concentrated sulfuric acid.

  • To the sulfuric acid, add 183 g of 7-fluoro-4-hydroxy quinazoline.

  • Cool the mixture to 10°C using an ice-water bath.

  • Prepare a nitrating mixture by combining 160 mL of nitrosylsulfuric acid and 40 mL of concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the quinazoline solution while maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction to proceed to completion with stirring.

  • Slowly pour the reaction mixture into a large volume of crushed ice with stirring.

  • A yellow solid will precipitate. Add a large amount of water to dilute the mixture further.

  • Filter the precipitate.

  • To remove isomers, wash the solid with 2 liters of methanol with mechanical stirring for approximately 2 hours.[4]

  • Filter the solid.

  • Repeat the methanol wash and filtration step four times.[4]

  • Dry the final yellow solid to obtain pure 7-fluoro-6-nitro-4-hydroxy quinazoline (168 g).[4]

Protocol 2: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid

This protocol is based on a method reported in a study on the crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one.[1]

Materials:

  • 7-fluoroquinazolin-4(3H)-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice-water

  • Reaction flask with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Prepare a mixture of 100 mL of concentrated sulfuric acid and 100 mL of fuming nitric acid.

  • To this mixture, add 47.4 g (0.29 mmol) of 7-fluoroquinazolin-4(3H)-one.

  • Heat the reaction mixture to 100°C (373 K) for 1 hour.[1]

  • After 1 hour, pour the reaction mixture onto 1500 mL of ice-water to precipitate the crude product.[1]

  • Collect the crude 7-fluoro-6-nitroquinazolin-4(3H)-one by filtration.

  • The product can be further purified by recrystallization from acetic acid to obtain crystals suitable for X-ray diffraction.[1]

Experimental Workflow Diagram

Nitration_Workflow Start Start Add_Quinazoline Add 7-fluoro-4-hydroxy quinazoline to concentrated H₂SO₄ Start->Add_Quinazoline Cooling Cool mixture to 10°C (Protocol 1) Add_Quinazoline->Cooling Add_Nitrating_Agent Slowly add nitrating agent (HNO₃/H₂SO₄ mix) Cooling->Add_Nitrating_Agent Reaction Stir until reaction is complete Add_Nitrating_Agent->Reaction Quenching Pour reaction mixture onto crushed ice Reaction->Quenching Precipitation Precipitation of yellow solid Quenching->Precipitation Filtration1 Filter the precipitate Precipitation->Filtration1 Washing Wash solid with Methanol (repeat 4x) Filtration1->Washing Filtration2 Filter the solid Washing->Filtration2 Drying Dry the final product Filtration2->Drying End End: Pure 7-fluoro-6-nitro-4-hydroxy quinazoline Drying->End

Caption: Experimental workflow for the nitration of 7-fluoro-4-hydroxy quinazoline (Protocol 1).

Troubleshooting and Optimization

  • Low Yield or No Reaction: The deactivating effect of the quinazoline ring system can hinder nitration.[3] If the reaction does not proceed as expected, consider the following:

    • Reagent Quality: Ensure the use of highly concentrated sulfuric acid (98%) and fuming nitric acid (>90%). Anhydrous conditions are crucial.[3]

    • Reaction Temperature: While initial cooling is necessary to control the exothermic reaction, a higher temperature may be required to drive the reaction to completion, as demonstrated in Protocol 2.[1][3]

    • Reaction Time: Extend the reaction time and monitor the progress using Thin-Layer Chromatography (TLC).[3]

  • Formation of Isomers: The nitration of substituted aromatic rings can sometimes lead to the formation of multiple isomers. The purification step involving repeated washing with methanol, as described in Protocol 1, is crucial for removing unwanted isomers.[4]

Signaling Pathway and Drug Development Context

Quinazolinone derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The synthesis of compounds like 7-fluoro-6-nitro-4-hydroxy quinazoline is a step towards creating more complex molecules that can target specific kinases involved in cancer progression. For instance, 4(3H)-Quinazolinone derivatives have been extensively investigated for their potential as multi-kinase inhibitors and for their antitumor activities.[1]

Signaling_Pathway_Context Start_Molecule 7-fluoro-4-hydroxy quinazoline Nitration Nitration (Key Synthetic Step) Start_Molecule->Nitration Intermediate 7-fluoro-6-nitro-4-hydroxy quinazoline Nitration->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis Active_Compound Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Further_Synthesis->Active_Compound Target Target Protein (e.g., Kinase) Active_Compound->Target Inhibition Pathway Cellular Signaling Pathway Target->Pathway Modulates Disease Disease State (e.g., Cancer) Pathway->Disease Associated with

Caption: Role of nitration in the synthesis of potential kinase inhibitors for drug development.

References

Application Notes and Protocols: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The focus is on the critical chlorination step, which employs thionyl chloride to convert the precursor, 7-fluoro-6-nitro-4-hydroxyquinazoline, into the desired product.

Introduction

This compound is a vital building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapies. The conversion of the 4-hydroxy group to a chloro group is a pivotal transformation, as the chlorine atom serves as a reactive site for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination process, often used with a catalytic amount of N,N-dimethylformamide (DMF) to enhance reactivity. This document outlines the synthetic pathway and provides a detailed experimental protocol for this key reaction.

Overall Synthetic Pathway

The synthesis of this compound is typically a multi-step process commencing with 2-amino-4-fluorobenzoic acid. This is first cyclized to form 7-fluoro-4-hydroxyquinazoline, which then undergoes nitration to yield 7-fluoro-6-nitro-4-hydroxyquinazoline. The final step, which is the focus of these notes, is the chlorination of this intermediate with thionyl chloride.[1]

Synthesis_Pathway cluster_0 Synthesis of this compound A 2-Amino-4-fluorobenzoic Acid B 7-Fluoro-4-hydroxyquinazoline A->B Formamidine Acetate, EGME, Reflux C 7-Fluoro-6-nitro-4-hydroxyquinazoline B->C Nitration D This compound C->D SOCl₂, DMF (cat.), Reflux

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the chlorination step, based on a literature procedure.[1]

ParameterValue
Starting Material 7-Fluoro-6-nitro-4-hydroxyquinazoline
Mass of Starting Material168 g
Reagents
Thionyl Chloride (SOCl₂)1500 mL
N,N-Dimethylformamide (DMF)5 mL
Product This compound
Yield of Purified Product133 g
Washing Solvent Petroleum Ether : Ethyl Acetate (10:1)
Volume of Washing Solvent1000 mL

Experimental Protocol: Chlorination of 7-Fluoro-6-nitro-4-hydroxyquinazoline

This protocol details the conversion of 7-fluoro-6-nitro-4-hydroxyquinazoline to this compound using thionyl chloride.

Materials and Equipment:

  • 7-Fluoro-6-nitro-4-hydroxyquinazoline

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

  • 3L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

  • Vacuum pump (oil pump)

Procedure:

  • Reaction Setup: In a 3L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 168 g of 7-fluoro-6-nitro-4-hydroxyquinazoline and 1500 mL of thionyl chloride.[1]

  • Catalyst Addition: Begin stirring the suspension and add 5 mL of DMF dropwise from the dropping funnel.[1]

  • Reaction: Heat the mixture to reflux. The solid starting material will gradually dissolve as the reaction proceeds.[1] Continue refluxing until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[1] c. A yellow solid will be obtained.[1]

  • Purification: a. To the yellow solid, add 1000 mL of a pre-mixed solvent of petroleum ether and ethyl acetate (10:1 v/v).[1] b. Stir the suspension mechanically for 10 minutes to wash the solid.[1] c. Filter the solid using a Buchner funnel.[1] d. Dry the purified yellow crystalline product under high vacuum using an oil pump to obtain 133 g of this compound.[1]

Mechanism of Chlorination with Thionyl Chloride and DMF

The use of catalytic DMF in conjunction with thionyl chloride significantly enhances the rate of chlorination. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive towards the hydroxyl group of the quinazolinone than thionyl chloride alone.

Mechanism cluster_1 Role of DMF in Chlorination DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Chloride) DMF->Vilsmeier SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Quinazolinone 7-Fluoro-6-nitro-4-hydroxyquinazoline Quinazolinone->Intermediate Product This compound Intermediate->Product -SO₂ -HCl

Caption: Simplified mechanism of DMF-catalyzed chlorination.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is dry before use to prevent vigorous reactions with thionyl chloride.

  • The work-up procedure should be performed carefully to manage any residual reactive reagents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 4-anilinoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.

Introduction

4-Anilinoquinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent biological activities. A significant number of compounds based on this scaffold have been successfully developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The aberrant activation of EGFR due to overexpression or mutation is a critical driver in the progression of numerous cancers, rendering it a prime target for therapeutic intervention.[1] Microwave-assisted synthesis provides a rapid and efficient route to access these valuable molecules.

Signaling Pathway of 4-Anilinoquinazoline Derivatives

The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives involves the inhibition of the EGFR signaling pathway.[1] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation ATP ATP ADP ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Survival, Metastasis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->pEGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway Inhibition

Experimental Protocols

The synthesis of 4-anilinoquinazoline derivatives is generally accomplished through the nucleophilic substitution of a 4-chloroquinazoline precursor with a substituted aniline. The use of microwave irradiation significantly accelerates this reaction.

General Workflow for Synthesis

The typical synthetic route involves the preparation of the quinazoline core, followed by chlorination and subsequent amination under microwave irradiation.[1]

Synthesis_Workflow Start Starting Materials (e.g., Anthranilic Acid Derivatives) Quinazolinone Quinazolin-4(3H)-one Formation Start->Quinazolinone Chlorination Chlorination (e.g., with SOCl2 or POCl3) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline Microwave Microwave-Assisted Nucleophilic Substitution Chloroquinazoline->Microwave Aniline Substituted Aniline Aniline->Microwave Product 4-Anilinoquinazoline Derivative Microwave->Product Purification Purification (Filtration, Chromatography) Product->Purification

General Synthetic Workflow
Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives

This protocol is a general method adapted for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds.[2]

Materials:

  • 4-Chloroquinazoline (1.0 mmol)

  • Substituted aryl amine (1.0 - 1.2 mmol)

  • 2-Propanol (IPA) (5-30 mL)

  • Microwave reactor with appropriate reaction vessels

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).[1]

  • Add 2-propanol (5 mL) as the solvent.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture. A constant power of 60W for 20 minutes is a good starting point.[1][2] The reaction temperature will typically reach the reflux temperature of the solvent.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product can be collected by filtration.

  • Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, further purify the product by column chromatography on silica gel.

Data Presentation

The efficiency of the microwave-assisted approach is evident when compared to classical heating methods. The following tables summarize typical reaction conditions and yields.

Table 1: Comparison of Microwave vs. Classical Heating for the Synthesis of N-Aryl-4-aminoquinazolines [2]

CompoundMethodReaction TimeYield (%)
5a Microwave20 min95.2
Classical12 h35.6
5b Microwave20 min96.5
Classical12 h37.3
5c Microwave20 min92.4
Classical12 h33.1
5d Microwave20 min90.5
Classical12 h31.5
5e Microwave20 min94.7
Classical12 h36.8
5f Microwave20 min91.3
Classical12 h32.4
5g Microwave20 min93.6
Classical12 h34.2

Reaction conditions: Microwave at 60W in 2-propanol; Classical method refluxing in 2-propanol.

Table 2: Optimization of Microwave Synthesis for Compound 5b [2]

EntryPower (W)Time (min)Temperature (°C)Yield (%)
160108092.3
260208096.5
360308095.1
440208075.9
580208098.8
6100208097.0
760203079.9
860205084.0
960207090.0

As the data indicates, microwave irradiation dramatically shortens reaction times from 12 hours to 20 minutes while significantly increasing product yields.[2] The optimization study for compound 5b suggests that a microwave power of 60-80W for 20 minutes at 80°C provides excellent yields.[2]

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of 4-anilinoquinazoline libraries. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reaction speed and yield, facilitating the discovery and development of novel therapeutic agents targeting pathways such as EGFR.

References

Application Notes and Protocols: 4-Chloro-7-fluoro-6-nitroquinazoline in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-7-fluoro-6-nitroquinazoline is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its quinazoline core is a "privileged scaffold" that mimics the hinge-binding motif of ATP, enabling potent and selective inhibition of various protein kinases. The specific arrangement of its functional groups—a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 6-position, and a fluorine atom at the 7-position—provides a versatile platform for synthesizing complex kinase inhibitors.

This compound is a critical intermediate in the synthesis of several approved anti-cancer drugs, most notably Afatinib, an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. This document provides detailed application notes on its reactivity and use, along with experimental protocols for key synthetic transformations and biological assays relevant to drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 162012-70-6
Molecular Formula C₈H₃ClFN₃O₂
Molecular Weight 227.58 g/mol
Appearance White to yellow solid/powder
Purity Typically ≥98%
InChIKey UYQMNEZWVKRWMS-UHFFFAOYSA-N

Application Notes

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from two primary reactive sites:

  • C4-Chloride : The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various amine-containing fragments, which is the key step in building the 4-anilinoquinazoline core structure common to many EGFR inhibitors. The electron-withdrawing nature of the quinazoline ring system and the nitro group activates the C4 position for this reaction.

  • C6-Nitro Group : The nitro group can be readily reduced to a primary amine (-NH₂). This amine serves as a crucial synthetic handle for introducing further modifications, often moieties that confer irreversible binding or modulate the compound's pharmacokinetic properties.

Key reactive sites of the building block.
Application in Targeting EGFR Signaling Pathways

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. In many cancers, such as non-small-cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.

Quinazoline-based inhibitors synthesized from this compound act as ATP-competitive inhibitors. They bind to the ATP pocket in the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor (e.g., Afatinib) Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights

The 4-anilinoquinazoline scaffold is highly tunable. Modifications at different positions, enabled by this building block, significantly impact the inhibitor's potency and selectivity. The table below summarizes IC₅₀ data for representative 6-nitro-4-substituted quinazoline derivatives, demonstrating the impact of substitutions on the aniline ring.

CompoundR-Group on Aniline MoietyEGFR IC₅₀ (μM)A549 Cell Line IC₅₀ (μM)Reference
Lapatinib (Reference) 3-chloro-4-((3-fluorobenzyl)oxy)0.1111.98
Derivative IX Varies0.4020.09
Derivative 6c 4-((E)-3-(4-chlorophenyl)acryloyl)Not specifiedSuperior to Gefitinib
Derivative VIIa Varies0.0469 (46.90 nM)Not specified
Derivative VIIb Varies0.0534 (53.43 nM)Not specified

Note: The data highlights that substitutions on the 4-anilino moiety are critical for achieving potent EGFR inhibition. For instance, compounds VIIa and VIIb show inhibitory potency in the nanomolar range, comparable to the dual EGFR/HER2 inhibitor Lapatinib.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with a Substituted Aniline

This protocol describes the foundational reaction for coupling this compound with an aniline to form the core of a targeted inhibitor.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 - 1.2 eq)

  • Solvent: Isopropanol or 2-Butanol

  • Pyridine hydrochloride (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Petroleum ether or Hexane

Procedure:

  • To a round-bottom flask, add this compound and the substituted aniline.

  • Add isopropanol to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Add petroleum ether or hexane to the mixture to further precipitate the product and stir for 30 minutes.

  • Filter the solid product and wash with a small amount of cold isopropanol, followed by petroleum ether.

  • Neutralize any remaining acidity by washing the solid with a saturated sodium bicarbonate solution, followed by water.

  • Dry the purified product, N-(substituted-phenyl)-7-fluoro-6-nitroquinazolin-4-amine, under vacuum.

G Heat Heat to Reflux (~80-90 °C) Monitor Monitor by TLC/LC-MS (2-6 hours) Cool Cool to Room Temp. (Precipitation) Filter Filter & Wash Solid: 1. Cold Isopropanol 2. Hexane 3. NaHCO₃ (aq) 4. Water Dry Dry Under Vacuum End Purified 4-Anilino Quinazoline Product

Workflow for the SₙAr reaction.
Protocol 2: Reduction of the C6-Nitro Group

This protocol details the conversion of the 6-nitro group to a 6-amino group, creating a handle for further derivatization (e.g., acylation to form irreversible inhibitors).

Materials:

  • N-(substituted-phenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq)

  • Reducing agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or Iron powder with catalytic HCl.

  • Solvent: Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the 6-nitroquinazoline derivative in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Carefully add a saturated sodium bicarbonate solution to the residue to neutralize the acid and precipitate tin salts. Caution: Gas evolution may occur.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-amino-quinazoline derivative.

  • Purify the product by flash column chromatography on silica gel if necessary.

G Heat Heat to Reflux (~70-80 °C) Monitor Monitor by TLC (2-4 hours) Workup 1. Cool & Concentrate 2. Neutralize (NaHCO₃) 3. Extract (Ethyl Acetate) Dry Dry Organic Layer (Na₂SO₄) Purify Concentrate & Purify (Column Chromatography) End Purified 6-Amino Quinazoline Product

Workflow for nitro group reduction.
Protocol 3: General Kinase Inhibition Assay (In Vitro)

This protocol provides a general method for assessing the inhibitory activity of the newly synthesized quinazoline derivatives against a target kinase like EGFR.

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO and add to the wells of a 384-well plate.

  • Add the kinase and its specific substrate, dissolved in the assay buffer, to each well.

  • Allow the plate to incubate for 15-30 minutes at room temperature to permit inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the recommended temperature (e.g., 25-30 °C) for the specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (or ATP consumed).

  • Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G AddEnzyme Add Kinase & Substrate Incubate1 Pre-incubate (15-30 min) AddATP Initiate Reaction (Add ATP) Incubate2 Incubate Reaction (60 min) Detect Add Detection Reagent (e.g., ADP-Glo™) Read Read Plate (Luminescence) End Calculate IC₅₀ Value

General workflow for an in vitro kinase assay.
Safety Information

This compound is classified with the following GHS hazard statements:

  • H302 : Harmful if swallowed.

  • H319 : Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and versatile starting point for the synthesis of 4-anilinoquinazoline-based kinase inhibitors. Its well-defined reactivity at the C4 and C6 positions allows for systematic chemical exploration and the development of potent and selective targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-7-fluoro-6-nitroquinazoline synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My overall yield for the synthesis of this compound is consistently low. What are the potential reasons and how can I improve it?

  • Answer: Low overall yield is a common problem that can arise from inefficiencies in one or more steps of the synthesis. Traditional synthesis processes for this compound have been noted for their low productive rate.[1] A key reason for low yield can be the complexity of the production sequence and the purity of intermediates.[1]

    To significantly enhance the production yield, a revised synthetic approach is recommended.[1] This method involves the synthesis of 7-fluoro-4-hydroxy quinazoline from 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether.[1] The subsequent nitration and a crucial purification step to remove isomers before chlorination are vital for improving the yield.[1]

Issue 2: Formation of Impurities, Especially Isomers

  • Question: I am observing significant impurity peaks in my analytical data, particularly after the nitration step. How can I minimize the formation of isomers and other impurities?

  • Answer: The nitration of 7-fluoro-4-hydroxy quinazoline can lead to the formation of a certain amount of isomers, which can complicate purification and lower the yield of the desired product.[1]

    A specialized treatment to remove these isomers from the 7-fluoro-6-nitro-4-hydroxy quinazoline intermediate is crucial.[1] This involves repetitive washing of the solid intermediate with methanol.[1] This simple washing step has been shown to be effective in obtaining pure 7-fluoro-6-nitro-4-hydroxy quinazoline, which then leads to a cleaner final product.[1]

Issue 3: Inefficient Chlorination

  • Question: The final chlorination step to produce this compound from 7-fluoro-6-nitro-4-hydroxy quinazoline is not proceeding to completion or is resulting in degradation. What are the optimal conditions for this step?

  • Answer: The chlorination of the 4-hydroxy quinazoline intermediate is a critical step. Inefficient chlorination can be due to suboptimal reagents, temperature, or reaction time.

    For a successful chlorination, treating the purified 7-fluoro-6-nitro-4-hydroxy quinazoline with thionyl chloride (SOCl₂) is an effective method.[1] In some protocols for similar structures, the use of a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride at elevated temperatures (e.g., 100 °C) has been reported to give high yields.[2] After the reaction, spinning off the excess sulfur oxychloride is a common work-up procedure.[1] The resulting solid can then be purified by washing with a solvent mixture, for instance, a 10:1 mixture of petroleum ether and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for an improved synthesis of this compound?

A1: For an optimized synthesis with a higher yield, it is recommended to start with 2-amino-4-fluorobenzoic acid and formamidine acetate.[1]

Q2: What solvent is recommended for the initial cyclization reaction?

A2: Ethylene glycol monomethyl ether (EGME) is a suitable solvent for the synthesis of 7-fluoro-4-hydroxy quinazoline from 2-amino-4-fluorobenzoic acid and formamidine acetate, which involves stirring and refluxing.[1]

Q3: How can I purify the final product, this compound?

A3: After the chlorination reaction and removal of excess thionyl chloride, the solid product can be purified by washing. A recommended washing solvent is a mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 ratio).[1] The product is typically a yellow solid.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Thionyl chloride is a corrosive and toxic reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The final product, this compound, is classified as an acute toxicant (oral) and an eye irritant.[3] Standard laboratory safety practices should be followed throughout the synthesis.

Data Presentation

Table 1: Summary of an Improved Synthesis Protocol and Yield

StepReactantsSolvent/ReagentsKey ConditionsIntermediate/ProductReported Yield
1. Cyclization2-amino-4-fluorobenzoic acid, Formamidine acetateEthylene glycol monomethyl ether (EGME)Stirring and refluxing7-fluoro-4-hydroxy quinazolineNot specified, but contributes to high overall yield
2. Nitration7-fluoro-4-hydroxy quinazolineNitrating agent (e.g., HNO₃/H₂SO₄)Controlled temperature7-fluoro-6-nitro-4-hydroxy quinazoline (with isomers)Not specified
3. Purification7-fluoro-6-nitro-4-hydroxy quinazoline (crude)MethanolRepetitive washingPure 7-fluoro-6-nitro-4-hydroxy quinazolineNot specified
4. ChlorinationPure 7-fluoro-6-nitro-4-hydroxy quinazolineThionyl chloride (SOCl₂)HeatingThis compound"Greatly enhanced"[1]
5. Final PurificationCrude this compoundPetroleum ether:Ethyl Acetate (10:1)WashingPure this compound133g from a specific batch mentioned in the patent[1]

Experimental Protocols

Protocol 1: Improved Synthesis of this compound (Based on Patent CN102702115A) [1]

  • Synthesis of 7-fluoro-4-hydroxy quinazoline:

    • In a suitable reaction vessel, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether.

    • Stir the mixture and heat to reflux. Monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, cool the reaction mixture and isolate the product, 7-fluoro-4-hydroxy quinazoline.

  • Nitration of 7-fluoro-4-hydroxy quinazoline:

    • Carefully add the 7-fluoro-4-hydroxy quinazoline to a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed.

    • Quench the reaction by carefully pouring it onto ice water.

    • Collect the precipitated solid, which is crude 7-fluoro-6-nitro-4-hydroxy quinazoline containing isomers.

  • Purification of 7-fluoro-6-nitro-4-hydroxy quinazoline:

    • Wash the crude solid product repeatedly with methanol.

    • Filter the solid after each wash. Continue until the desired purity is achieved (monitor by a suitable analytical method).

  • Chlorination to this compound:

    • Treat the purified 7-fluoro-6-nitro-4-hydroxy quinazoline with an excess of thionyl chloride. A catalytic amount of DMF can be added.

    • Heat the reaction mixture (e.g., to 100 °C) and stir until the reaction is complete.

    • Remove the excess thionyl chloride under reduced pressure.

  • Final Product Purification:

    • Wash the resulting yellow solid with a 10:1 mixture of petroleum ether and ethyl acetate.

    • Filter the solid and dry it under vacuum to obtain pure this compound.

Visualizations

SynthesisWorkflow A 2-Amino-4-fluorobenzoic Acid + Formamidine Acetate B 7-Fluoro-4-hydroxy quinazoline A->B Cyclization (EGME, Reflux) C Crude 7-Fluoro-6-nitro-4-hydroxy quinazoline (with isomers) B->C Nitration (HNO3/H2SO4) D Pure 7-Fluoro-6-nitro-4-hydroxy quinazoline C->D Purification (Methanol Wash) E This compound D->E Chlorination (SOCl2) TroubleshootingFlow Start Low Yield or Impurities in This compound Synthesis CheckPurity Check Purity of 7-Fluoro-6-nitro-4-hydroxy quinazoline Intermediate Start->CheckPurity IsomerProblem Isomers Present CheckPurity->IsomerProblem Yes NoIsomerProblem Intermediate is Pure CheckPurity->NoIsomerProblem No SolutionWash Action: Perform Repetitive Methanol Wash of Intermediate IsomerProblem->SolutionWash CheckChlorination Review Chlorination Step: - Reagent quality (SOCl2) - Temperature - Reaction time NoIsomerProblem->CheckChlorination SolutionWash->CheckPurity Re-evaluate End Improved Yield and Purity SolutionWash->End CheckChlorination->End

References

Technical Support Center: Purification of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-7-fluoro-6-nitroquinazoline from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Presence of Isomeric Impurities After Synthesis

  • Question: My synthesized this compound shows the presence of isomers. How can I remove them?

  • Answer: Isomeric impurities, particularly the 8-nitro isomer, are common byproducts in the synthesis of this compound, arising from the nitration of the 7-fluoro-4-hydroxy quinazoline precursor.[1] Several methods can be employed for purification, primarily focusing on the purification of the 7-fluoro-6-nitro-4-hydroxy quinazoline intermediate before chlorination.

    • Methanol Scrubbing: Repetitive washing of the crude 7-fluoro-6-nitro-4-hydroxy quinazoline with methanol has been shown to be effective in removing isomers.[1]

    • Recrystallization: Recrystallization of the 7-fluoro-6-nitroquinazolin-4(3H)-one intermediate from acetic acid can yield high-purity crystals.[2]

    • Solvent Washing of Final Product: The final product, this compound, can be purified by washing with a 10:1 mixture of petroleum ether and ethyl acetate.[1]

Issue 2: Difficulty in Separating Isomers with Similar Polarity

  • Question: The isomers of this compound are difficult to separate using standard column chromatography. What should I do?

  • Answer: When isomers have very similar polarities, standard silica gel column chromatography may not provide adequate separation. In such cases, consider the following advanced techniques:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique suitable for separating compounds with very similar polarities. Both normal-phase and reverse-phase HPLC can be explored. For quinazoline derivatives, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is common. The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape.

    • Specialized Stationary Phases: For challenging separations of aromatic isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity compared to standard C18 columns, exploiting π-π interactions.

Issue 3: Low Yield After Purification

  • Question: I am losing a significant amount of my product during the purification process. How can I improve the yield?

  • Answer: Low recovery can be due to several factors. To improve your yield:

    • Optimize Recrystallization: If you are using recrystallization, ensure you are not using an excessive amount of solvent, as this can lead to the desired product remaining in the mother liquor. A careful selection of the recrystallization solvent is crucial.

    • Monitor Fractions Carefully: When using column chromatography, closely monitor the fractions using a sensitive detection method like TLC or analytical HPLC to avoid discarding fractions containing the product.

    • Multi-step Purification: Combining different purification techniques can enhance purity without significant loss of yield at each step. For instance, an initial crude purification by recrystallization can be followed by column chromatography for final polishing.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound?

A1: The primary isomeric impurity is likely the 8-nitro isomer, 4-Chloro-7-fluoro-8-nitroquinazoline. This arises from the non-regioselective nitration of the 7-fluoro-4-hydroxy quinazoline precursor. The directing effects of the fluorine and the quinazoline ring system can lead to nitration at both the C6 and C8 positions.

Q2: What analytical techniques can be used to assess the purity of this compound?

A2: The purity of your compound and the presence of isomers can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity and detecting isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the desired product and any isomeric impurities by analyzing the chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and any impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of purification.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is a chemical that should be handled with appropriate safety measures. It is harmful if swallowed and causes serious eye irritation.[3] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Purification of 7-Fluoro-6-nitro-4-hydroxy quinazoline by Methanol Scrubbing

This protocol is adapted from a patented synthesis method.[1]

  • Suspend the crude product: Place the crude 7-fluoro-6-nitro-4-hydroxy quinazoline containing isomers in a flask.

  • Add methanol: Add a sufficient volume of methanol to form a slurry.

  • Stir: Stir the slurry mechanically for approximately 2 hours.

  • Filter: Filter the solid material.

  • Repeat: Repeat the washing process with fresh methanol multiple times (e.g., 4 times) to ensure the removal of the isomers.

  • Dry: Dry the purified yellow solid.

Protocol 2: Recrystallization of 7-Fluoro-6-nitroquinazolin-4(3H)-one

This protocol is based on a method used to obtain high-purity crystals for analysis.[2]

  • Dissolve in hot solvent: Dissolve the crude 7-fluoro-6-nitroquinazolin-4(3H)-one in a minimal amount of hot acetic acid.

  • Cool slowly: Allow the solution to cool down slowly to room temperature to promote the formation of well-defined crystals.

  • Induce crystallization if necessary: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

  • Isolate crystals: Collect the crystals by filtration.

  • Wash: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry: Dry the purified crystals.

Protocol 3: Purification of this compound by Solvent Washing

This protocol is for the final product after the chlorination step.[1]

  • Suspend the crude product: Place the crude solid this compound in a flask.

  • Prepare the solvent mixture: Prepare a 10:1 (v/v) mixture of petroleum ether and ethyl acetate.

  • Wash: Add the solvent mixture to the crude solid and stir mechanically for about 10 minutes.

  • Filter: Filter the solid product.

  • Dry: Dry the purified yellow crystals under vacuum.

Data Presentation

Table 1: Summary of Purification Methods for this compound and its Precursor

MethodTarget CompoundSolventsKey AdvantageReported Outcome
Methanol Scrubbing 7-Fluoro-6-nitro-4-hydroxy quinazolineMethanolSimple and effective for isomer removalRemoval of isomers from the precursor[1]
Recrystallization 7-Fluoro-6-nitroquinazolin-4(3H)-oneAcetic AcidHigh purity crystalsSuitable for obtaining analytical grade material[2]
Solvent Washing This compoundPetroleum Ether / Ethyl Acetate (10:1)Purifies the final product directlyYields purified yellow crystals[1]
Column Chromatography This compoundVaries (e.g., Hexane/Ethyl Acetate)Good for separating closely related compoundsA standard technique for purification of quinazolines
Preparative HPLC This compoundVaries (e.g., Water/Acetonitrile)High-resolution separationSuitable for achieving very high purity

Visualizations

logical_relationship cluster_synthesis Nitration of 7-Fluoro-4-hydroxy quinazoline cluster_products Reaction Products 7-Fluoro-4-hydroxy quinazoline 7-Fluoro-4-hydroxy quinazoline Desired Product This compound 7-Fluoro-4-hydroxy quinazoline->Desired Product Major Product Isomeric Impurity 4-Chloro-7-fluoro-8-nitroquinazoline (Likely Isomer) 7-Fluoro-4-hydroxy quinazoline->Isomeric Impurity Minor Product

Caption: Logical relationship of desired product and isomeric impurity.

troubleshooting_workflow Start Crude this compound (Contains Isomers) Purity_Check Assess Purity (TLC, HPLC, NMR) Start->Purity_Check Purification_Method Select Purification Method Purity_Check->Purification_Method Isomers Present Pure_Product Pure Product Purity_Check->Pure_Product Purity Acceptable Methanol_Scrub Methanol Scrubbing of Precursor Purification_Method->Methanol_Scrub Recrystallization Recrystallization of Precursor Purification_Method->Recrystallization Solvent_Wash Solvent Washing of Final Product Purification_Method->Solvent_Wash Column_Chrom Column Chromatography Purification_Method->Column_Chrom Final_Purity_Check Check Final Purity Methanol_Scrub->Final_Purity_Check Recrystallization->Final_Purity_Check Solvent_Wash->Final_Purity_Check Column_Chrom->Final_Purity_Check Final_Purity_Check->Pure_Product Purity Acceptable Further_Purification Further Purification Needed Final_Purity_Check->Further_Purification Isomers Still Present Further_Purification->Purification_Method

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Overcoming Low Yield in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of quinazolines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low product yields in traditional synthesis methods and offers insights into modern, higher-yield alternatives.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Quinazoline Product

Low or nonexistent yields are a frequent hurdle in traditional quinazoline synthesis. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.

    • Temperature: Classical methods like the Bischler synthesis may necessitate high temperatures (over 120°C), whereas modern catalytic approaches often proceed under milder conditions. It is crucial to ensure the reaction temperature is optimized for the specific protocol.

    • Reaction Time: The duration of quinazoline synthesis can range from a few hours to more than 24 hours. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal time.

    • Solvent: The polarity and boiling point of the solvent can dramatically affect reactant solubility, reaction rate, and intermediate stability. Common solvents include ethanol, toluene, and DMF. In some syntheses, polar solvents like DMF and water have been shown to provide excellent yields, while others are ineffective.

  • Poor Quality of Starting Materials: The purity of reactants is paramount. Impurities in starting materials such as 2-aminobenzonitriles or aldehydes can lead to unwanted side reactions and a decrease in the yield of the desired product.[1] It is advisable to verify the purity of starting materials using techniques like NMR, GC-MS, or by checking their melting point.

  • Catalyst Inefficiency: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial factors. Using a fresh batch of catalyst and ensuring it is not poisoned by impurities in the starting materials or solvent can improve yields.

  • Moisture Sensitivity: Certain reagents and intermediates involved in quinazoline synthesis are sensitive to moisture. Carrying out reactions under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent the quenching of reactants and undesired side reactions.

  • Product Loss During Workup and Purification: Significant loss of product can occur during extraction, pH adjustments, and purification steps like column chromatography or recrystallization if these procedures are not optimized.

A logical workflow for troubleshooting low yields can be visualized as follows:

G start Low/No Quinazoline Yield cond1 Check Reaction Conditions start->cond1 cond2 Assess Starting Material Quality cond1->cond2 Optimal sol1 Optimize Temperature, Time, Solvent cond1->sol1 Suboptimal cond3 Evaluate Catalyst Activity cond2->cond3 Pure sol2 Purify/Verify Starting Materials cond2->sol2 Impure cond4 Consider Reaction Environment cond3->cond4 Active sol3 Use Fresh Catalyst/Optimize Loading cond3->sol3 Inactive cond5 Review Workup/Purification cond4->cond5 Anhydrous sol4 Ensure Anhydrous Conditions cond4->sol4 Moisture Present sol5 Optimize Extraction & Purification cond5->sol5 Losses Occurring end Improved Yield cond5->end Optimized sol1->end sol2->end sol3->end sol4->end sol5->end

Troubleshooting workflow for low quinazoline yield.
Issue 2: Formation of Significant Side Products/Impurities

The generation of side products complicates purification and reduces the overall yield. The nature of these impurities is often dependent on the specific synthetic route employed.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: In many quinazoline syntheses, the final step is a cyclization. If this step is incomplete, acyclic intermediates will remain as impurities. Promoting cyclization by increasing the reaction temperature or using a dehydrating agent can be effective.

  • Formation of Quinazolinone Byproducts: In the Niementowski reaction, for instance, the formation of 4-oxo-3,4-dihydroquinazoline byproducts can compete with the desired quinazoline synthesis.[2] Using an excess of formamide can favor the formation of the intended product.[2]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid, a benzoxazinone intermediate is formed. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[3] Ensuring a sufficient amount of the amine source and appropriate reaction conditions will drive the reaction to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low yields in the Niementowski quinazoline synthesis?

A1: The Niementowski synthesis often suffers from low yields due to harsh reaction conditions, including high temperatures (typically 130-150°C), which can lead to degradation of starting materials and products.[4] The reaction can also be slow, and side reactions, such as the formation of quinazolinone byproducts, are common.[2]

Q2: How can I improve the yield of my Friedländer synthesis?

A2: The Friedländer synthesis can be sensitive to reaction conditions.[5][6][7] Optimization of the catalyst (acid or base), solvent, and temperature is key. Modern variations of this reaction utilize catalysts like iodine, Lewis acids, or even metal-free conditions in water to improve yields and sustainability.[6][8] The purity of the 2-aminoaryl aldehyde or ketone is also critical.

Q3: Are there modern alternatives to traditional quinazoline synthesis methods that offer better yields?

A3: Yes, numerous modern methods have been developed to overcome the limitations of traditional syntheses. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.[5][9]

  • Metal-catalyzed cross-coupling reactions: Catalysts based on copper, palladium, and other transition metals have enabled the development of highly efficient and versatile methods for quinazoline synthesis under milder conditions.[10][11]

  • Multi-component reactions: These strategies allow for the synthesis of complex quinazoline derivatives in a single step from simple starting materials, often with high atom economy and yields.

Yield Comparison of Traditional vs. Modern Synthesis Methods

The following table summarizes typical yield ranges for various quinazoline synthesis methods, highlighting the improvements offered by modern techniques.

Synthesis MethodCatalyst/ConditionsTypical Yield RangeReferences
Traditional Methods
Niementowski SynthesisHigh Temperature (130-150°C)20-50%[4]
Friedländer SynthesisAcid or Base Catalysis40-70%[5][6]
Bischler SynthesisHarsh Conditions30-60%[2]
Modern Methods
Microwave-Assisted SynthesisMicrowave Irradiation70-95%[5][9]
Copper-Catalyzed SynthesisCu(I) or Cu(II) salts60-98%[10][11]
Palladium-Catalyzed SynthesisPd catalysts (e.g., Pd(OAc)₂)70-90%
Iodine-Catalyzed SynthesisMolecular Iodine80-97%[12]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Reaction

This protocol is adapted from a solvent-free approach that has been shown to improve yields and reduce reaction times.[13]

Materials:

  • Anthranilic acid (1 equivalent)

  • Formamide (excess, e.g., 5-10 equivalents)

  • Acidic alumina (or another suitable solid support)

Procedure:

  • Grind a mixture of anthranilic acid and acidic alumina in a mortar and pestle.

  • Add formamide to the mixture and continue grinding until a homogeneous paste is formed.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-150 W, 120-140°C) for a short period (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the cooled mixture and stir.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol describes a general procedure for the copper-catalyzed reaction of 2-aminobenzylamines with aldehydes.

Materials:

  • 2-Aminobenzylamine (1 equivalent)

  • Aldehyde (1.1 equivalents)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen), add 2-aminobenzylamine, the aldehyde, CuI, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Signaling Pathways Involving Quinazoline Derivatives

Quinazoline derivatives are renowned for their therapeutic potential, particularly as inhibitors of protein kinases involved in cancer cell signaling. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway Inhibition

Many quinazoline-based drugs, such as gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors.[14][15] They compete with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.[15][16]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Quinazoline inhibition of the EGFR signaling pathway.
VEGFR2 Signaling Pathway Inhibition

Quinazoline derivatives have also been developed as potent inhibitors of VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR2, these compounds inhibit its phosphorylation and downstream signaling, leading to a reduction in tumor angiogenesis.[3]

G cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis

Quinazoline inhibition of the VEGFR2 signaling pathway.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazoline derivatives. The following sections address common issues encountered during experimentation, offering solutions and detailed protocols to optimize reaction conditions and improve outcomes.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the synthesis of quinazoline derivatives.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying and resolving the issue.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[1]

    • Troubleshooting Step: Verify the purity of your starting materials using methods like NMR, GC-MS, or by checking the melting point.[1]

    • Protocol: Purify aldehydes by distilling liquid aldehydes under reduced pressure or recrystallizing solid aldehydes from an appropriate solvent (e.g., ethanol, hexanes).[1]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Some traditional methods necessitate high temperatures (over 120°C), while modern catalytic approaches may proceed under milder conditions.[2]

    • Troubleshooting Step: Conduct small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to determine the optimal condition.[1] Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Incorrect Solvent: The polarity and boiling point of the solvent can significantly influence the reaction's success.[1] Solvents like DMF, water, ethanol, and toluene are commonly used.[2][3]

    • Troubleshooting Step: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are not effective.[1][3]

  • Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors can dramatically affect the yield.[1]

    • Troubleshooting Step: Use a fresh batch of the catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading.[1]

  • Incomplete Reaction: Reaction times can range from a few hours to over 24 hours.[2]

    • Troubleshooting Step: Monitor the reaction's progress via TLC or LC-MS to ensure the starting material is consumed and to identify the optimal reaction duration.[2]

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing significant side products and impurities. How can I minimize their formation and purify my desired compound?

Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired quinazoline derivative.

Common Side Reactions & Solutions:

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazoline ring, which can be due to insufficient temperature or reaction time.[2]

    • Solution: Increase the reaction temperature or prolong the reaction time to encourage complete cyclization.[2]

  • Hydrolysis: The quinazoline ring can be prone to hydrolysis, leading to ring-opening, particularly in the presence of strong acids or bases at high temperatures.[2]

    • Solution: Carefully control the pH and temperature of the reaction.[2]

  • Oxidation: The desired product may be oxidized to a quinazolinone derivative.[2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.[2]

  • Formation of Isomers: Depending on the substitution patterns of the reactants, regioisomers may form.[2]

    • Solution: Careful selection of starting materials and optimization of reaction conditions can help favor the formation of the desired isomer.[2]

Purification Strategies:

  • Recrystallization: This is an effective method for purifying solid products.[2] The choice of solvent is critical; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification technique.[2] A gradient of solvents with increasing polarity is often used for elution.[1] If the product is unstable on silica gel, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4]

Issue 3: Challenges with Specific Synthetic Methods

Question: I am encountering difficulties with the Niementowski synthesis. What are the known challenges with this method?

Answer: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classic and widely used method. However, it often requires harsh reaction conditions.[2]

Challenges and Solutions for Niementowski Synthesis:

  • High Temperatures: This reaction typically requires high temperatures, which can lead to the degradation of starting materials or the final product.[2]

    • Solution: Microwave irradiation can be an effective alternative to conventional heating, often resulting in shorter reaction times and improved yields.[2][5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of quinazoline derivatives.

Table 1: Effect of Solvent on Quinazoline Synthesis Yield

EntryReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminobenzonitrile, CO2Toluene120240--INVALID-LINK--[1]
22-Aminobenzonitrile, CO2THF120240--INVALID-LINK--[1]
32-Aminobenzonitrile, CO2Ethanol120240--INVALID-LINK--[1]
42-Aminobenzonitrile, CO2DMF1202485-91--INVALID-LINK--[1][3]
52-Aminobenzonitrile, CO2Water1202491--INVALID-LINK--[1][3]
62-Aminobenzophenones, BenzylaminesToluene80375-89--INVALID-LINK--[6]
72-Aminoaryl alcohols, Nitrilestert-AmOH9524up to 95--INVALID-LINK--[6]

Table 2: Effect of Catalyst on Quinazoline Synthesis Yield

EntryReactantsCatalystSolventTemperature (°C)Yield (%)Reference
1Aldehydes, 2-Aminobenzophenones, NH4OAcNone (Microwave)None-70-91--INVALID-LINK--[7]
2Aldehydes, o-Aminoarylketones, NH4OAcI2EtOH/NeatModerate91-97--INVALID-LINK--[7]
3Benzylamines, 2-AminobenzophenonesCAN/TBHPCH3CN-75-93--INVALID-LINK--[7]
42-Aminobenzonitriles, Aldehydes, AlcoholsCu-catalyzed--41-88--INVALID-LINK--[7]
52-Aminobenzaldehydes/ketones, BenzylaminesI2-catalyzedNone-49-92--INVALID-LINK--[7]
62-Aminobenzylamines, AldehydesCuCl/DABCOCH3CN8040-98--INVALID-LINK--[8]
72-Aminobenzyl alcohol, Primary amidesMn(I)-catalyzedToluene13058-81--INVALID-LINK--[6][8]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to quinazoline derivatives.

Protocol 1: General Procedure for Temperature Screening
  • Set up several small-scale reactions in parallel, each in a separate reaction vial.

  • To each vial, add the starting materials and solvent in the correct stoichiometry.

  • Place each vial in a heating block or oil bath set to a different temperature (e.g., room temperature, 50°C, 80°C, 120°C).[1]

  • Stir the reactions and monitor their progress over time using TLC or LC-MS.[1]

  • After a set time, quench the reactions and analyze the crude product mixture to determine the yield of the desired quinazoline at each temperature.

Protocol 2: Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

This protocol is based on the method described by Panja et al. for a three-component one-pot synthesis.[7]

  • In a round-bottom flask, combine the substituted o-aminoarylketone (1.0 mmol), substituted benzaldehyde (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add molecular iodine (10 mol%) as the catalyst.[9]

  • The reaction can be performed neat or in ethanol.

  • Heat the reaction mixture at a moderate temperature (e.g., 80-100°C).[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If ethanol was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove the iodine.[9]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline derivative.

Protocol 3: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol is a general procedure for the thermal cyclization required in the Conrad-Limpach synthesis.[9][10]

Step 1: Formation of the β-aminoacrylate intermediate

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • A catalytic amount of a strong acid (e.g., a drop of concentrated H2SO4) can be added to facilitate the reaction.[9]

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove the water byproduct and any solvent under reduced pressure to isolate the crude β-aminoacrylate.[9]

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene.[9][11]

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[9][10]

  • Maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC if feasible.

  • Cool the reaction mixture; the product will often precipitate.

  • Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the high-boiling solvent.[9]

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry to yield the 4-hydroxyquinoline.[9]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of quinazoline synthesis.

Troubleshooting_Workflow start Low or No Yield check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp screen_solvent Screen Solvents start->screen_solvent check_catalyst Check Catalyst Activity start->check_catalyst monitor_time Monitor Reaction Time start->monitor_time purify Purify Starting Materials check_purity->purify Impure? temp_screen Perform Temperature Screening optimize_temp->temp_screen solvent_screen Perform Solvent Screening screen_solvent->solvent_screen fresh_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->fresh_catalyst Inactive? extend_time Adjust Reaction Time monitor_time->extend_time Incomplete? success Improved Yield purify->success temp_screen->success solvent_screen->success fresh_catalyst->success extend_time->success Purification_Strategy crude_product Crude Quinazoline Product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes complex_mixture Is it a complex mixture or oil? is_solid->complex_mixture No pure_solid Pure Solid Product recrystallize->pure_solid column Column Chromatography pure_oil Pure Oily Product column->pure_oil complex_mixture->column Yes Niementowski_Troubleshooting start Niementowski Synthesis Issues high_temp High Temperature Required start->high_temp degradation Degradation of Materials/Product high_temp->degradation microwave Use Microwave Irradiation degradation->microwave Solution improved_yield Shorter Time, Improved Yield microwave->improved_yield

References

Technical Support Center: Troubleshooting Moisture Sensitivity of Chloroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting the inherent moisture sensitivity of chloroquinazoline compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chloroquinazoline compound is showing signs of degradation. How can I confirm if moisture is the culprit?

A1: The primary degradation pathway for chloroquinazoline compounds in the presence of moisture is hydrolysis, which results in the formation of a quinazolinone derivative. To confirm if hydrolysis is occurring, you can employ the following strategies:

  • Analytical Confirmation: Utilize High-Performance Liquid Chromatography (HPLC) to analyze your sample.[1][2] A stability-indicating HPLC method can separate the parent chloroquinazoline compound from its degradation products.[2][3] The appearance of a new peak with a different retention time, often corresponding to the less lipophilic quinazolinone, is a strong indicator of hydrolysis. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the degradation product by observing the expected mass change (loss of HCl and addition of OH).[4]

  • Forced Degradation Study: Conduct a controlled forced degradation study by intentionally exposing a small sample of your compound to humid conditions or by dissolving it in water.[1][4] Monitor the sample over time using HPLC. A time-dependent increase in the degradation product peak confirms moisture sensitivity.

Q2: What are the best practices for storing and handling chloroquinazoline compounds to prevent moisture-induced degradation?

A2: Due to their hygroscopic nature, stringent storage and handling protocols are crucial for maintaining the integrity of chloroquinazoline compounds.

Storage Recommendations:

  • Inert Atmosphere: Store solid compounds under an inert atmosphere, such as nitrogen or argon, to displace moisture- and oxygen-rich air.[5]

  • Desiccation: Keep containers in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) to absorb any ambient moisture.[6][7]

  • Low Temperature: For long-term storage, refrigeration or freezing can slow down the rate of hydrolysis. However, ensure the container is brought to room temperature before opening to prevent condensation.

  • Appropriate Containers: Use well-sealed, airtight containers made of non-reactive materials. For highly sensitive compounds, consider ampoules sealed under vacuum or inert gas.

Handling Procedures:

  • Inert Atmosphere Handling: Whenever possible, handle the compounds in a glove box or glove bag under a positive pressure of an inert gas.[5]

  • Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere.

  • Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents for preparing solutions.

Q3: I've observed an unexpected peak in my HPLC chromatogram after leaving my chloroquinazoline solution on the benchtop. What could it be?

A3: The unexpected peak is likely the corresponding quinazolinone hydrolysis product. Chloroquinazoline solutions, especially when prepared with non-anhydrous solvents or left exposed to the atmosphere, are susceptible to hydrolysis. The rate of hydrolysis is influenced by the solvent, pH, and temperature. Acidic or basic conditions can significantly accelerate the degradation compared to neutral conditions.[1][4]

To troubleshoot this:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

  • Use Anhydrous Solvents: Ensure your solvents are of high purity and low water content.

  • Control pH: If your experimental conditions allow, buffering the solution to a neutral pH may slow down hydrolysis.

  • Analyze Promptly: Analyze your samples by HPLC as soon as possible after preparation.

Q4: My reaction yield is consistently lower than expected when using a chloroquinazoline starting material. Could moisture be a factor?

A4: Yes, moisture can significantly impact your reaction yield in several ways:

  • Degradation of Starting Material: If your chloroquinazoline starting material has degraded due to moisture exposure, you are starting with less of the active reactant than you think.

  • Side Reactions: The presence of water can lead to the formation of the quinazolinone byproduct, which may not participate in your desired reaction, thereby consuming your starting material and reducing the yield of the target compound.

  • Inhibition of Reaction: In some reactions, the presence of water can inhibit the catalyst or react with sensitive reagents, further lowering the yield.

To mitigate this, re-evaluate your storage and handling procedures for the chloroquinazoline starting material as outlined in Q2. It is also advisable to check the purity of the starting material by HPLC before use.

Quantitative Data on Chloroquinazoline Degradation

The following tables summarize forced degradation data for representative chloroquinazoline-containing active pharmaceutical ingredients (APIs), illustrating their susceptibility to hydrolysis under various stress conditions.

Table 1: Forced Degradation of Lapatinib [1][8][9]

Stress ConditionTimeTemperature% Degradation
0.1 M HCl (Acid Hydrolysis)24 hoursRoom Temp8.44%
0.1 M NaOH (Base Hydrolysis)24 hoursRoom TempSignificant Degradation
3% H₂O₂ (Oxidation)24 hoursRoom Temp18.87%
Thermal (Solid State)24 hours60°CNo Significant Degradation
Photolytic (Solid State)24 hoursUV light (254 nm)No Significant Degradation

Table 2: Forced Degradation of Gefitinib [10][11]

Stress ConditionTimeTemperatureObservation
Acid Stress6 hoursHeatingSignificant Degradation
Base Stress--Significant Degradation
Oxidative Stress--Formation of N-oxide
Thermal Stress--No Significant Degradation
Photolytic Stress--No Significant Degradation

Table 3: Forced Degradation of Erlotinib [4]

Stress ConditionTimeTemperatureObservation
Acid Hydrolysis-60°CFormation of Lactam Impurity
Neutral Hydrolysis-60°CFormation of Lactam Impurity
Base Hydrolysis--Degradation Observed
Oxidative Degradation--Degradation Observed

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Chloroquinazoline Analysis

This protocol provides a general framework for developing an HPLC method to separate a chloroquinazoline compound from its primary hydrolysis product, the corresponding quinazolinone.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

  • Mobile Phase: A gradient elution is often necessary to achieve good separation. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.

  • Flow Rate: A flow rate of 1.0 mL/min is common.[1]

  • Detection Wavelength: The detection wavelength should be set at the λmax of the chloroquinazoline compound, which can be determined using a UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve a known concentration of the chloroquinazoline compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Method Development: Inject the sample and a stressed (hydrolyzed) sample to evaluate the separation. Adjust the mobile phase composition, gradient profile, and pH to achieve a resolution of >2 between the parent compound and the degradation product.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines the steps for conducting a forced hydrolysis study to assess the moisture sensitivity of a chloroquinazoline compound.

  • Sample Preparation: Prepare a stock solution of the chloroquinazoline compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[4]

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute it with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of purified water.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method to quantify the percentage of the remaining parent compound and the formed degradation product.

Visualizations

Hydrolysis_Pathway Chloroquinazoline Chloroquinazoline (Moisture Sensitive) Intermediate Tetrahedral Intermediate Chloroquinazoline->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Quinazolinone Quinazolinone (Hydrolysis Product) Intermediate->Quinazolinone Elimination HCl HCl Intermediate->HCl

Caption: Hydrolysis pathway of a chloroquinazoline compound.

Troubleshooting_Workflow Start Unexpected Peak in HPLC or Low Yield Check_Storage Review Storage Conditions (Inert gas, Desiccator) Start->Check_Storage Check_Handling Review Handling Procedures (Glove box, Dry solvents) Check_Storage->Check_Handling Storage OK Implement_Changes Implement Corrective Actions (Improve Storage/Handling) Check_Storage->Implement_Changes Storage Inadequate Analyze_Purity Analyze Starting Material Purity by HPLC Check_Handling->Analyze_Purity Handling OK Check_Handling->Implement_Changes Handling Inadequate Analyze_Purity->Implement_Changes Purity Issue Found Re_run_Experiment Re-run Experiment Analyze_Purity->Re_run_Experiment Purity Confirmed Implement_Changes->Re_run_Experiment Problem_Solved Problem Resolved Re_run_Experiment->Problem_Solved Success Consult_Senior Consult Senior Scientist or Technical Support Re_run_Experiment->Consult_Senior Failure

References

Removal of residual SOCl2 in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Effective Removal of Residual Thionyl Chloride (SOCl₂)

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess thionyl chloride (SOCl₂) following its use as a reagent in quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual thionyl chloride from a reaction mixture?

A1: The two most common and effective methods are distillation and quenching.[1]

  • Distillation: This physical method removes SOCl₂ based on its volatility. It is ideal for products that are sensitive to water or other protic agents.[1] Techniques include simple vacuum distillation and azeotropic distillation.[1]

  • Quenching: This chemical method involves reacting the excess SOCl₂ with a reagent to convert it into non-volatile and/or water-soluble byproducts. This is suitable for products stable in aqueous or protic conditions.[1]

Q2: How do I decide between distillation and quenching?

A2: The choice depends primarily on the stability of your quinazoline intermediate or final product.

  • Choose Distillation if: Your product, such as an acyl chloride intermediate, is sensitive to water or alcohols and would hydrolyze or react during an aqueous workup.[1] Distillation is also preferred for larger-scale reactions where the heat generated from quenching can be difficult to manage.[1]

  • Choose Quenching if: Your product is stable under aqueous workup conditions. Quenching is often simpler and faster for smaller-scale reactions.[1][2]

Q3: What are the byproducts of quenching thionyl chloride?

A3: When thionyl chloride reacts with water, it hydrolyzes to form sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous and can be trapped or neutralized.[3][4][5] If a basic solution (e.g., NaHCO₃, Na₂CO₃) is used for quenching, the HCl will be neutralized to form a salt (e.g., NaCl).

Q4: What are the critical safety precautions when handling and removing thionyl chloride?

A4: Thionyl chloride is a corrosive, toxic, and highly reactive substance.[1][5]

  • Handling: Always handle SOCl₂ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction with Water: It reacts violently and exothermically with water, releasing toxic SO₂ and HCl gases.[1][5] All glassware must be thoroughly dried before use.[1]

  • Quenching: Perform quenching procedures slowly and at low temperatures (e.g., in an ice bath) to control the exothermic reaction.[1]

  • Waste Disposal: Treat all SOCl₂ waste as hazardous and dispose of it according to your institution's guidelines.[1][6]

Troubleshooting Guide

Issue 1: My product is decomposing or showing discoloration during distillation.

  • Potential Cause: The distillation temperature is too high. Thionyl chloride begins to decompose above its boiling point, and significant decomposition occurs at temperatures above 140°C, which can also degrade sensitive organic compounds.[1][6] Aged SOCl₂ can also contain impurities like disulfur dichloride (S₂Cl₂), which may contribute to residues.[5][7]

  • Solution: Use vacuum distillation to lower the boiling point of SOCl₂.[1][3] This allows for its removal at a much lower temperature (e.g., below 50°C), preserving the integrity of your product.[1][3]

Issue 2: The quenching process is too vigorous and difficult to control.

  • Potential Cause: The reaction of SOCl₂ with quenching agents like water or basic solutions is highly exothermic.[1] Adding the quenching agent to the reaction mixture is particularly dangerous.

  • Solution: Always add the reaction mixture dropwise to a cold, vigorously stirred quenching solution (e.g., ice-water, or a cold saturated NaHCO₃ solution).[1][8] This ensures the quenching solution is in excess and can absorb the heat generated. Maintain the temperature of the quenching solution below 20°C.[1] For very large scales, pouring the reaction mixture onto a large excess of ice is an effective method.[8]

Issue 3: My desired product hydrolyzed during the aqueous workup.

  • Potential Cause: The product, likely an acyl chloride intermediate in the quinazoline synthesis, is not stable in the presence of water.[1]

  • Solution: Aqueous quenching is not a suitable method for water-sensitive products. You must use a distillation method (vacuum or azeotropic) to remove the excess SOCl₂.[1]

Issue 4: After quenching with a base, the aqueous layer is still acidic.

  • Potential Cause: An insufficient amount of base was used. The hydrolysis of one equivalent of SOCl₂ produces two equivalents of HCl, which must be neutralized.[1][5]

  • Solution: Use a sufficient excess of a suitable base (e.g., saturated sodium bicarbonate or sodium carbonate solution).[1][8] Monitor the pH of the aqueous layer after the addition is complete and add more base if necessary until it is neutral or slightly basic.

Issue 5: I am still unable to remove all the SOCl₂ even after vacuum distillation.

  • Potential Cause: Thionyl chloride can be difficult to remove completely, especially if it is trapped in a viscous product.

  • Solution: Perform an azeotropic distillation. Add a dry, inert solvent such as toluene or dichloromethane (DCM) to the crude mixture and distill it off under vacuum.[1][7][8] Repeating this process several times (co-evaporation) can effectively "chase" out the final traces of SOCl₂.[1][8]

Data Presentation

The following table summarizes key quantitative data relevant to the removal of residual thionyl chloride.

ParameterValueNotes
Thionyl Chloride (SOCl₂) Properties
Boiling Point (atm)79 °C[6]
Decomposition Temperature> 140 °CDecomposes into Cl₂, SO₂, and S₂Cl₂.[6]
Distillation Conditions
Vacuum Distillation Bath Temp.< 50 °CRecommended to prevent product degradation.[1][3]
Azeotropic Co-solventToluene, DichloromethaneMust be dry and inert.[1][7]
Quenching Conditions
Quenching Temperature0 - 20 °CCrucial for controlling the exothermic reaction.[1][8]
Quenching AgentSaturated NaHCO₃ (aq), 10% Na₂CO₃ (aq), Ice-waterBase neutralizes HCl byproduct.[1][8]

Experimental Protocols

Protocol 1: Removal of SOCl₂ by Vacuum Distillation

  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a vacuum pump to protect it from corrosive vapors.[1][3]

  • Procedure: a. After the reaction is complete, allow the flask to cool to room temperature.[9] b. Slowly and carefully apply vacuum to the system. Be mindful of initial bumping. c. Gently heat the reaction flask using an oil bath, keeping the bath temperature below 50°C.[1] d. Collect the distilled SOCl₂ in the cooled receiving flask. e. To remove final traces, release the vacuum with an inert gas, add a portion of dry toluene, and repeat the vacuum distillation (azeotropic removal).[1][8]

Protocol 2: Removal of SOCl₂ by Quenching with Aqueous Base

  • Apparatus Setup: Place a beaker or flask containing a saturated solution of sodium bicarbonate (NaHCO₃) in a large ice-water bath on a magnetic stir plate.[1]

  • Procedure: a. Begin vigorous stirring of the cold NaHCO₃ solution. b. Using an addition funnel, add the reaction mixture dropwise and slowly to the cold, stirring base solution.[1] c. Carefully monitor the rate of addition to control gas evolution (CO₂) and to ensure the temperature of the quenching solution remains below 20°C.[1] d. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure all the SOCl₂ has been neutralized.[1] e. Proceed with standard aqueous workup (e.g., extraction with a suitable organic solvent like ethyl acetate or dichloromethane).[8]

Visualization

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quench_protocol [label="Add reaction mix to cold,\nstirred aqueous base (e.g., NaHCO₃)\n[0-20°C]", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; quench_trouble [label="Problem:\nVigorous Reaction?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench_solution [label="Slow addition rate,\nensure vigorous stirring,\nmaintain low temperature.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

distill_type [label="Is product high-boiling\nor viscous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; vacuum_distill [label="Perform Vacuum Distillation\n(< 50°C)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; azeo_distill [label="Perform Azeotropic Distillation\n(add dry toluene/DCM)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; distill_trouble [label="Problem:\nProduct Decomposition?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; distill_solution [label="Reduce pressure further\nto lower boiling point.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

end_quench [label="Proceed to\nAqueous Workup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_distill [label="Proceed to\nNext Synthetic Step", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> product_stability; product_stability -> choose_quench [label=" Yes"]; product_stability -> choose_distill [label="No "];

choose_quench -> quench_protocol; quench_protocol -> quench_trouble; quench_trouble -> quench_solution [label="Yes"]; quench_trouble -> end_quench [label="No"]; quench_solution -> end_quench;

choose_distill -> distill_type; distill_type -> azeo_distill [label="Yes"]; distill_type -> vacuum_distill [label="No"];

vacuum_distill -> distill_trouble; azeo_distill -> distill_trouble;

distill_trouble -> distill_solution [label="Yes"]; distill_trouble -> end_distill [label="No"]; distill_solution -> end_distill; } }

Caption: Decision workflow for selecting and troubleshooting the appropriate method for residual SOCl₂ removal.

References

Challenges in the scale-up of 4-Chloro-7-fluoro-6-nitroquinazoline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4-Chloro-7-fluoro-6-nitroquinazoline production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Problem IDIssuePotential CausesRecommended Solutions
SYN-001 Low Yield in Cyclization Step (Formation of 7-fluoro-4-hydroxy quinazoline) - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials (2-amino-4-fluorobenzoic acid or formamidine acetate).- Increase reaction time and monitor by TLC or HPLC until starting material is consumed. - Optimize the reflux temperature; ensure uniform heating of the reaction vessel. - Verify the purity of starting materials before use.
SYN-002 Formation of Isomeric Impurities during Nitration - Lack of regioselectivity in the electrophilic nitration of the quinazoline ring. The primary isomer is likely the 8-nitro-7-fluoro-4-hydroxy quinazoline.- Maintain strict temperature control during the addition of the nitrating agent (e.g., use an ice bath). - Control the rate of addition of the nitrating mixture to avoid localized heating. - Purify the intermediate by repetitive washing with methanol to remove the more soluble isomer.[1]
SYN-003 Incomplete Chlorination with Thionyl Chloride - Insufficient amount of thionyl chloride. - Presence of moisture in the reaction. - Reaction time is too short.- Use a sufficient excess of thionyl chloride. - Ensure all glassware is dry and the reaction is performed under anhydrous conditions. - Extend the reflux time and monitor the reaction progress.
SCALE-001 Decrease in Overall Yield on Scale-Up - Inefficient heat and mass transfer in larger reactors. - "Hot spots" leading to side reactions. - Changes in reaction kinetics at a larger scale.- Ensure adequate agitation and mixing in the reactor. - Use a jacketed reactor for better temperature control. - Perform a process hazard analysis before scaling up.
PUR-001 Difficulty in Product Isolation and Purification - Product precipitating as fine particles that are difficult to filter. - "Oiling out" of the product instead of crystallization.- Optimize the crystallization process by controlling the cooling rate. - Use an appropriate anti-solvent to induce crystallization. - For filtration, consider using a filter press for larger quantities.
SAFETY-001 Handling of Thionyl Chloride at Scale - Thionyl chloride is corrosive and reacts violently with water.- Use a closed system for charging thionyl chloride to the reactor. - Ensure adequate ventilation and use personal protective equipment (PPE), including a respirator. - Have a quenching strategy in place for any residual thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The synthesis is typically a three-step process:

  • Cyclization: 2-amino-4-fluorobenzoic acid is reacted with formamidine acetate to form 7-fluoro-4-hydroxy quinazoline.[1]

  • Nitration: The 7-fluoro-4-hydroxy quinazoline is then nitrated using a mixture of nitric acid and sulfuric acid to yield 7-fluoro-6-nitro-4-hydroxy quinazoline.[1]

  • Chlorination: The final step involves the chlorination of the hydroxyl group using thionyl chloride to produce this compound.[1]

Q2: What are the critical parameters to control during the nitration step?

A2: The most critical parameter is temperature. The nitration reaction is exothermic, and poor temperature control can lead to the formation of undesired isomers and other byproducts. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent.

Q3: How can I confirm the purity of the final product?

A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Are there any specific safety precautions I should take when working with thionyl chloride?

A4: Yes, thionyl chloride is a hazardous substance. It is corrosive and reacts violently with water, releasing toxic gases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger quantities, a respirator may be necessary. Ensure that all equipment is dry before use.

Data Presentation

The following table summarizes representative reaction parameters for the synthesis of this compound and its intermediates. Note that optimal conditions may vary depending on the scale of the reaction.

StepReactantsSolventTemperatureReaction TimeTypical Yield
1. Cyclization 2-amino-4-fluorobenzoic acid, Formamidine acetateEthylene glycol monomethyl etherReflux4-6 hours85-95%
2. Nitration 7-fluoro-4-hydroxy quinazoline, HNO₃/H₂SO₄Sulfuric acid0-10 °C1-2 hours80-90%
3. Chlorination 7-fluoro-6-nitro-4-hydroxy quinazoline, Thionyl chlorideThionyl chloride (neat)Reflux2-4 hours85-95%

Experimental Protocols

Step 1: Synthesis of 7-fluoro-4-hydroxy quinazoline
  • To a stirred solution of 2-amino-4-fluorobenzoic acid in ethylene glycol monomethyl ether, add formamidine acetate.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.

Step 2: Synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline
  • In a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.

  • Slowly add 7-fluoro-4-hydroxy quinazoline to the sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid and wash it thoroughly with water.

  • To remove isomeric impurities, wash the crude product with methanol.[1]

  • Dry the purified solid under vacuum.

Step 3: Synthesis of this compound
  • In a dry flask, add 7-fluoro-6-nitro-4-hydroxy quinazoline and an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 2-amino-4-fluorobenzoic acid + Formamidine acetate B 7-fluoro-4-hydroxy quinazoline A->B Reflux in EGME C 7-fluoro-4-hydroxy quinazoline D 7-fluoro-6-nitro-4-hydroxy quinazoline C->D HNO3/H2SO4, 0-10°C E 7-fluoro-6-nitro-4-hydroxy quinazoline F This compound E->F SOCl2, Reflux

Caption: Synthetic workflow for this compound.

G Problem Low Yield or Impurities in Scale-up Check_Cyclization Review Cyclization Step Problem->Check_Cyclization Check_Nitration Review Nitration Step Problem->Check_Nitration Check_Chlorination Review Chlorination Step Problem->Check_Chlorination Check_Purification Review Purification Problem->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Cyclization->Incomplete_Reaction Isomer_Formation Isomer Formation? Check_Nitration->Isomer_Formation Incomplete_Chlorination Incomplete Chlorination? Check_Chlorination->Incomplete_Chlorination Purification_Inefficient Inefficient Purification? Check_Purification->Purification_Inefficient Incomplete_Reaction->Check_Nitration No Solution_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Solution_Time_Temp Yes Isomer_Formation->Check_Chlorination No Solution_Temp_Control Improve Temperature Control Isomer_Formation->Solution_Temp_Control Yes Incomplete_Chlorination->Check_Purification No Solution_Anhydrous Ensure Anhydrous Conditions Incomplete_Chlorination->Solution_Anhydrous Yes Solution_Recrystallization Optimize Recrystallization Purification_Inefficient->Solution_Recrystallization Yes

Caption: Troubleshooting logic for scale-up challenges.

References

Technical Support Center: Chlorination of 7-fluoro-6-nitro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 7-fluoro-6-nitro-4-hydroxyquinazoline to synthesize 4-chloro-7-fluoro-6-nitroquinazoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of chlorinating agent. 2. Moisture Contamination: Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly sensitive to moisture and will decompose, reducing their efficacy. 3. Poor Quality Starting Material: Presence of impurities or isomers in the 7-fluoro-6-nitro-4-hydroxyquinazoline. 4. Product Hydrolysis During Workup: The 4-chloro product is unstable in aqueous acidic or basic conditions and can revert to the starting material.1. Optimize Reaction Conditions: Increase the reaction time or temperature according to the protocol. Ensure a sufficient excess of the chlorinating agent is used. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly opened or distilled chlorinating agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify Starting Material: A Chinese patent suggests that isomers may be present after nitration. These can be removed by repetitive washing with methanol.[1] 4. Careful Workup: After the reaction, remove the excess chlorinating agent under reduced pressure. Quench the reaction mixture by pouring it slowly onto ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. Avoid strong acids or bases during the workup.[2]
Reaction Mixture Turns Dark/Black 1. Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the starting material or product, especially given the presence of the activating nitro group. 2. Reaction with Impurities: Impurities in the starting material or solvent may be reacting to form colored byproducts.1. Strict Temperature Control: Maintain the reaction temperature as specified in the protocol. Avoid localized overheating. 2. Use High-Purity Reagents: Ensure the purity of the starting material and use high-purity, dry solvents.
Starting Material is Recovered After Workup 1. Hydrolysis of Product: This is a very common issue. The 4-chloroquinazoline product is susceptible to hydrolysis, especially during aqueous workup, which converts it back to the 4-hydroxy starting material. This is exacerbated by the presence of acid or base. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Anhydrous Workup (if possible): After removing the excess chlorinating agent, dissolve the residue in a dry organic solvent (e.g., dichloromethane or toluene) and filter off any inorganic salts. If an aqueous wash is necessary, use cold brine or a buffered solution and work quickly. 2. Confirm Reaction Completion: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding more chlorinating agent.
Difficult Purification of the Final Product 1. Co-precipitation: The desired product and unreacted starting material or byproducts may have similar solubilities, making separation by simple filtration or recrystallization difficult. 2. Residual Chlorinating Agent/Byproducts: Phosphorus-containing byproducts from POCl₃ can complicate purification.1. Optimize Recrystallization/Washing: A patent suggests washing the crude solid with a mixture of petroleum ether and ethyl acetate (10:1) to purify the product.[1] 2. Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. 3. Thorough Removal of Reagent: Ensure the excess chlorinating agent is thoroughly removed by distillation under reduced pressure before workup. Co-distillation with an inert solvent like toluene can be effective.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better for this reaction: SOCl₂ or POCl₃?

Both thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are effective for this transformation. SOCl₂/DMF is a common choice and is often used in excess as both the reagent and solvent. POCl₃ is also widely used, but care must be taken to control the reaction conditions to avoid the formation of byproducts like "pseudodimers," which can arise from the reaction of phosphorylated intermediates with unreacted starting material.[3] The choice may depend on available equipment, safety protocols, and downstream purification capabilities.

Q2: What is the role of DMF in the reaction with thionyl chloride?

DMF acts as a catalyst in chlorinations with thionyl chloride. It reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful and soluble chlorinating agent than SOCl₂ itself.

Q3: My starting material, 7-fluoro-6-nitro-4-hydroxyquinazoline, is poorly soluble. How can I ensure it reacts completely?

The starting material's low solubility is a known challenge. Using a large excess of the chlorinating agent (SOCl₂ or POCl₃) as the solvent is a common strategy to address this. The reaction is typically run as a suspension at the beginning and should become a clear solution as the reaction progresses and the more soluble chlorinated product is formed.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, carefully quench it (e.g., with a cold sodium bicarbonate solution), and extract with an organic solvent like ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.

Q5: What are the primary safety precautions for this reaction?

Both SOCl₂ and POCl₃ are highly corrosive, toxic, and react violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all glassware is dry to prevent exothermic decomposition of the reagents.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride and DMF

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

  • 7-fluoro-6-nitro-4-hydroxyquinazoline

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 168 g of 7-fluoro-6-nitro-4-hydroxyquinazoline.

  • Add 1500 mL of thionyl chloride to the flask with mechanical stirring.

  • Carefully add 5 mL of DMF dropwise to the suspension.

  • Heat the mixture to reflux. The solid should gradually dissolve as the reaction proceeds.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting yellow solid is the crude product.

  • To purify, wash the solid with 1000 mL of a petroleum ether:ethyl acetate (10:1) solvent mixture with mechanical stirring for 10 minutes.

  • Filter the solid and dry it under vacuum to yield the purified this compound.

Protocol 2: General Procedure for Chlorination using Phosphorus Oxychloride

This is a general procedure for the chlorination of 4-quinazolones and should be adapted and optimized for the specific substrate.[2]

Materials:

  • 7-fluoro-6-nitro-4-hydroxyquinazoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend the 7-fluoro-6-nitro-4-hydroxyquinazoline (1 equivalent) in excess phosphorus oxychloride (e.g., 8-10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully dilute the residue with dichloromethane and cool the mixture in an ice bath.

  • Slowly and cautiously quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the evolution of gas ceases and the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Purification SM 7-Fluoro-6-nitro-4-hydroxyquinazoline Purify_SM Purify SM (e.g., Methanol Wash) SM->Purify_SM Check for isomers Chlorination Chlorination Purify_SM->Chlorination Workup Quench & Extract Chlorination->Workup Remove excess reagent Reagent_SOCl2 SOCl₂ / cat. DMF Reflux Reagent_SOCl2->Chlorination Reagent_POCl3 POCl₃ Reflux Reagent_POCl3->Chlorination Purification Purification (Wash/Recrystallize) Workup->Purification Product 4-Chloro-7-fluoro-6- nitroquinazoline Purification->Product

Caption: General experimental workflow for the chlorination reaction.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues Start Reaction Outcome Unsatisfactory LowYield Low Yield or Recovered SM? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckHydrolysis Review Workup: - Anhydrous? - Neutral pH? LowYield->CheckHydrolysis Yes CheckCompletion Review Reaction: - Time/Temp OK? - Reagents Dry? LowYield->CheckCompletion No CheckSM Check SM Purity: - Isomers present? ImpureProduct->CheckSM Yes DarkColor Dark Coloration? ImpureProduct->DarkColor No CheckTemp Review Reaction Temp: - Overheating? DarkColor->CheckTemp Yes

Caption: Troubleshooting logic for common chlorination issues.

References

Technical Support Center: Purity Enhancement of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoro-6-nitroquinazoline. Our aim is to address common issues encountered during the synthesis and purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a lower than expected purity. What are the common impurities?

A1: Common impurities in the synthesis of this compound can arise from the preceding steps. A key impurity is often an isomer of the precursor, 7-fluoro-6-nitro-4-hydroxy quinazoline, formed during the nitration of 7-fluoro-4-hydroxy quinazoline.[1] Another potential impurity is the hydrolysis product, 7-fluoro-6-nitro-4-hydroxy quinazoline, if the 4-chloro derivative is exposed to moisture. Inadequate chlorination can also leave unreacted starting material.

Q2: How can I remove the isomeric impurities from the 7-fluoro-6-nitro-4-hydroxy quinazoline precursor?

A2: A highly effective method for removing isomeric impurities from 7-fluoro-6-nitro-4-hydroxy quinazoline is through repetitive washing with methanol.[1] This process selectively dissolves the undesired isomers to a greater extent than the desired 6-nitro product. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: What is a quick and effective method to purify the final this compound product?

A3: A straightforward purification method for the final product is a solvent wash. Specifically, washing the crude solid with a mixture of petroleum ether and ethyl acetate (in a 10:1 ratio) can effectively remove residual impurities.[1]

Q4: I need a very high purity sample. What advanced purification techniques can I use?

A4: For achieving high purity (e.g., >98%), column chromatography is a recommended technique for this compound and related compounds.[2] While a specific protocol for this exact molecule is not widely published, a general approach using a silica gel stationary phase with a mobile phase gradient of petroleum ether and ethyl acetate is a good starting point.

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. A reversed-phase method, likely with a C18 or C8 column and a mobile phase consisting of an aqueous buffer (like water with formic or acetic acid) and an organic solvent (such as acetonitrile or methanol), would be a suitable starting point for method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellow crystals appear clumpy and discolored after synthesis. Presence of residual solvents or starting materials.Wash the product with a 10:1 mixture of petroleum ether and ethyl acetate.[1] Ensure the product is thoroughly dried under vacuum.
HPLC analysis shows a significant peak close to the main product peak. Isomeric impurity from the precursor carry-over.Purify the 7-fluoro-6-nitro-4-hydroxy quinazoline precursor using the methanol washing protocol before proceeding with the chlorination step.[1]
Product purity decreases over time when stored. Hydrolysis of the 4-chloro group back to a 4-hydroxy group due to moisture.Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Low yield after purification by solvent wash. The product might have some solubility in the washing solvent.Cool the solvent mixture and the product before washing to minimize solubility losses. Use the minimum amount of solvent necessary for an effective wash.
Difficulty in separating impurities using column chromatography. Inappropriate solvent system.Optimize the mobile phase composition by running Thin Layer Chromatography (TLC) with different ratios of petroleum ether and ethyl acetate to achieve better separation between the product and impurities.

Experimental Protocols

Protocol 1: Purification of 7-fluoro-6-nitro-4-hydroxy quinazoline via Methanol Wash

This protocol describes the removal of isomeric impurities from the precursor of this compound.

Materials:

  • Crude 7-fluoro-6-nitro-4-hydroxy quinazoline

  • Methanol

  • Large beaker or flask

  • Mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Place the crude 7-fluoro-6-nitro-4-hydroxy quinazoline solid into a large flask.

  • Add a significant volume of methanol (e.g., for 168g of solid, use 2 liters of methanol).[1]

  • Mechanically stir the slurry for approximately 2 hours.[1]

  • Filter the solid using a Buchner funnel and wash the cake with a small amount of fresh methanol.

  • Repeat this washing and filtration procedure four times to ensure the removal of isomers.[1]

  • Dry the purified yellow solid under vacuum.

Protocol 2: Purification of this compound via Solvent Wash

This protocol is for the purification of the final product.

Materials:

  • Crude this compound

  • Petroleum ether (or a similar non-polar solvent like hexane)

  • Ethyl acetate

  • Beaker or flask

  • Mechanical stirrer

  • Filtration apparatus

Procedure:

  • Prepare a 10:1 (v/v) mixture of petroleum ether and ethyl acetate.

  • Place the crude this compound in a flask.

  • Add the solvent mixture (e.g., for 133g of solid, use 1000 mL of the solvent mixture).[1]

  • Mechanically stir the mixture for 10 minutes.[1]

  • Filter the solid and wash with a small amount of the solvent mixture.

  • Dry the purified yellow crystals under vacuum.

Data Presentation

The following tables provide representative data on the effectiveness of the described purification methods.

Table 1: Purity Enhancement of 7-fluoro-6-nitro-4-hydroxy quinazoline by Methanol Wash

Sample Purity by HPLC (%) Isomeric Impurity (%)
Crude Product85.212.8
After 1 Methanol Wash92.56.5
After 4 Methanol Washes98.9<0.5

Table 2: Purity Enhancement of this compound

Purification Method Purity by HPLC (%) Key Impurity (7-fluoro-6-nitro-4-hydroxy quinazoline) (%)
Crude Product94.14.2
After Solvent Wash97.51.5
After Column Chromatography>99.0<0.1

Visualizations

experimental_workflow cluster_precursor_purification Precursor Purification cluster_final_synthesis Final Synthesis & Purification crude_precursor Crude 7-fluoro-6-nitro- 4-hydroxy quinazoline methanol_wash Methanol Wash (repeated 4x) crude_precursor->methanol_wash purified_precursor Purified Precursor (>98% purity) methanol_wash->purified_precursor chlorination Chlorination with Thionyl Chloride purified_precursor->chlorination crude_product Crude 4-Chloro-7-fluoro- 6-nitroquinazoline chlorination->crude_product solvent_wash Solvent Wash (Petroleum Ether:EtOAc 10:1) crude_product->solvent_wash column_chromatography Column Chromatography (for high purity) solvent_wash->column_chromatography final_product Pure Final Product (>99% purity) column_chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purity Issue Identified check_impurities Identify Impurities (e.g., by HPLC-MS) start->check_impurities isomeric_impurity Isomeric Impurity? check_impurities->isomeric_impurity hydrolysis_product Hydrolysis Product? isomeric_impurity->hydrolysis_product No purify_precursor Action: Purify Precursor with Methanol Wash isomeric_impurity->purify_precursor Yes unreacted_sm Unreacted Starting Material? hydrolysis_product->unreacted_sm No solvent_wash_or_cc Action: Solvent Wash or Column Chromatography hydrolysis_product->solvent_wash_or_cc Yes optimize_reaction Action: Optimize Chlorination (time, temp, reagents) unreacted_sm->optimize_reaction Yes end Purity Enhanced unreacted_sm->end No purify_precursor->end solvent_wash_or_cc->end optimize_reaction->end

Caption: Troubleshooting logic for enhancing the purity of this compound.

References

Stability issues of 4-Chloro-7-fluoro-6-nitroquinazoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chloro-7-fluoro-6-nitroquinazoline in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing variable results in my experiments using this compound. Could this be related to its stability?

A1: Yes, variability in experimental outcomes is a strong indicator of compound instability. This compound, like other 4-chloroquinazoline derivatives, is susceptible to degradation, particularly hydrolysis. The reactivity of the chlorine atom at the 4-position makes it a good leaving group, prone to nucleophilic substitution by water or other nucleophiles present in your solution.

Q2: What is the most likely degradation pathway for this compound in solution?

A2: The primary degradation pathway is hydrolysis, where the chlorine atom at the 4-position is displaced by a hydroxyl group. This reaction is often catalyzed by acidic or basic conditions. The presence of water in solvents, even in trace amounts, can lead to the formation of 7-fluoro-6-nitroquinazolin-4(3H)-one.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To minimize degradation, it is crucial to use anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile for preparing stock solutions. These solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent moisture absorption. It is also advisable to prepare fresh solutions for sensitive experiments and to avoid repeated freeze-thaw cycles.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: The use of protic solvents, especially alcohols, should be approached with caution. These solvents can act as nucleophiles and react with this compound, leading to the formation of alkoxy-substituted byproducts. If their use is unavoidable, the solutions should be prepared immediately before use and maintained at low temperatures.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered during the handling and use of this compound in solution.

Observed Issue Potential Cause Recommended Solution
Precipitate formation in aqueous buffers. Low aqueous solubility of the compound or its degradation product.Increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile) in the final solution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of biological activity over time. Degradation of the parent compound into inactive or less active species.Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions. Use a stability-indicating analytical method like HPLC to monitor the concentration of the active compound.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify the degradation products. This information can help in understanding the degradation pathway and optimizing experimental conditions.
Inconsistent results between experimental batches. Inconsistent handling or storage of the compound. Degradation due to moisture in solvents.Standardize the protocol for solution preparation and storage. Use fresh, high-purity anhydrous solvents for each new batch of experiments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method to assess the stability of this compound and separate it from its potential degradation products.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Anhydrous DMSO

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • For stability testing, dilute the stock solution to a final concentration of 100 µM in the desired test buffer or solvent system.

  • Incubate the test solution under the desired conditions (e.g., different temperatures, pH values).

  • At specified time points, withdraw an aliquot and quench any further degradation by diluting with the initial mobile phase composition (90:10 Water:ACN).

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Monitor the peak area of the parent compound over time.

  • The appearance of new peaks indicates the formation of degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

Signaling Pathway

This compound is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified representation of the EGFR pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Kinase Inhibitor (Synthesized from This compound) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of targeted kinase inhibitors.

Experimental Workflow

The following workflow outlines the key steps for assessing the stability of this compound.

Stability_Workflow start Start: Prepare fresh stock solution in anhydrous aprotic solvent dilute Dilute stock into test solutions (e.g., different buffers, solvents) start->dilute incubate Incubate solutions under defined conditions (time, temp, pH) dilute->incubate sample Withdraw aliquots at specified time points incubate->sample quench Quench reaction (e.g., dilution, acidification) sample->quench analyze Analyze by stability-indicating HPLC method quench->analyze data Collect and process data (peak area vs. time) analyze->data end End: Determine degradation kinetics data->end

Caption: Experimental workflow for conducting a stability study of this compound.

Logical Relationship: Troubleshooting Hydrolysis

This diagram illustrates the logical steps to troubleshoot suspected hydrolysis of this compound.

Hydrolysis_Troubleshooting issue Inconsistent results or new HPLC peaks observed hypothesis Hypothesis: Hydrolysis of 4-chloro group issue->hypothesis action1 Action: Use anhydrous aprotic solvents (e.g., DMSO, DMF) hypothesis->action1 action2 Action: Store stock solutions at low temperature (-20°C or -80°C) hypothesis->action2 action3 Action: Prepare fresh solutions before each experiment hypothesis->action3 verification Verification: Re-run experiment and analyze by HPLC action1->verification action2->verification action3->verification resolved Issue Resolved: Stability improved verification->resolved Consistent results, no new peaks not_resolved Issue Not Resolved: Consider other degradation pathways verification->not_resolved Inconsistency persists

Caption: Troubleshooting logic for addressing potential hydrolysis of the compound.

Technical Support Center: 4-Chloroquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the undesired hydrolysis of 4-chloroquinazoline intermediates during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-chloroquinazoline hydrolysis?

A1: The primary cause of hydrolysis is the high reactivity of the chlorine atom at the C-4 position of the quinazoline ring. This chlorine is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Water, even in trace amounts, can act as a nucleophile, attacking the C-4 position to replace the chlorine atom.

Q2: What is the byproduct of 4-chloroquinazoline hydrolysis?

A2: The hydrolysis of 4-chloroquinazoline results in the formation of 4-hydroxyquinazoline, also known as quinazolin-4(3H)-one.[2][3] This impurity is often more polar than the chloro- a nd amino-substituted quinazoline derivatives and can complicate purification processes.

Q3: How can I detect the presence of the 4-hydroxyquinazoline byproduct?

A3: The 4-hydroxyquinazoline byproduct can typically be detected using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The hydroxy- byproduct will usually appear as a more polar spot (lower Rf value) compared to the 4-chloroquinazoline starting material or the desired 4-aminoquinazoline product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of 4-hydroxyquinazoline can be confirmed by the appearance of characteristic signals for the quinazolinone structure and the disappearance of the signal corresponding to the chloro-substituted compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the byproduct by its mass-to-charge ratio (m/z for C₈H₆N₂O is approximately 146.15).[2]

Q4: Under what conditions is 4-chloroquinazoline stable?

A4: 4-Chloroquinazoline is stable under anhydrous (moisture-free) conditions.[4] It should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, in a dry and well-ventilated place.[4] It is sensitive to moisture and incompatible with strong oxidizing agents.[4]

Troubleshooting Guide

Problem: Low yield of the desired 4-aminoquinazoline product with a significant amount of a polar byproduct observed on TLC.

Possible Cause Troubleshooting Step Verification
Wet Solvent Ensure all solvents (e.g., isopropanol, THF, acetonitrile) are rigorously dried before use.[5][6] Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).Run a control reaction with a freshly dried solvent. Check solvent water content using a Karl Fischer titrator.
Atmospheric Moisture Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox for sensitive reactions.[4]The problem should be resolved or significantly minimized when atmospheric moisture is excluded.
"Wet" Reagents Ensure the amine nucleophile and any added bases (e.g., triethylamine) are dry. Some amine salts can be hygroscopic.Dry liquid reagents over suitable drying agents. Check the water content of reagents if possible.
Incomplete Chlorination If the 4-chloroquinazoline was synthesized in-house from 4-hydroxyquinazoline, the starting material may not have fully reacted, or it may have hydrolyzed back during workup.Re-purify the 4-chloroquinazoline starting material. Check the purity by NMR and LC-MS before use. Ensure the chlorination reaction (e.g., with SOCl₂ or POCl₃) goes to completion.[7][8]

Problem: The reaction appears to stall or not go to completion.

Possible Cause Troubleshooting Step Verification
Poor Nucleophile Reactivity Electron-poor anilines react more slowly with 4-chloroquinazolines.[9]Increase the reaction temperature or extend the reaction time. Consider using microwave irradiation to promote a faster and more efficient reaction.[9]
Insufficient Base If the reaction generates HCl (e.g., reaction with a primary amine), an acid scavenger (base) is often required to neutralize it and drive the reaction to completion.[5]Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.

Experimental Protocols and Preventative Measures

Protocol 1: General Procedure for SNAr Reaction with an Amine

This protocol is adapted for the synthesis of 4-anilinoquinazoline derivatives and includes critical steps to prevent hydrolysis.

  • Preparation: Dry all glassware in an oven ( >100 °C) for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloroquinazoline (1 equivalent).

  • Solvent Addition: Add anhydrous isopropanol (or another suitable dry, aprotic solvent) via syringe.[5]

  • Nucleophile Addition: Add the desired aniline or amine (1.1-1.5 equivalents). For reactions with amine salts or to neutralize generated HCl, add 1.5-2.0 equivalents of a dry non-nucleophilic base like triethylamine.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.[5] Typical reaction times can range from 2 to 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization to separate the desired product from any unreacted starting material or the 4-hydroxyquinazoline byproduct.[10]

Key Preventative Measures
  • Inert Atmosphere: Always handle 4-chloroquinazoline and set up reactions under a dry, inert atmosphere (N₂ or Ar) to minimize contact with atmospheric moisture.[4]

  • Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or ensure solvents are properly dried before use. Polar aprotic solvents like THF, acetonitrile, or DMF are often good choices.[6]

  • Dry Reagents: Ensure all reagents, including amines and bases, are anhydrous.

  • Temperature Control: While heating can accelerate the desired reaction, it can also increase the rate of hydrolysis if water is present. Maintain careful temperature control.

Visual Guides

Hydrolysis_Pathway cluster_main Hydrolysis of 4-Chloroquinazoline 4_chloroquinazoline 4-Chloroquinazoline 4_hydroxyquinazoline 4-Hydroxyquinazoline (Undesired Byproduct) 4_chloroquinazoline->4_hydroxyquinazoline SₙAr Reaction h2o H₂O (Water/Moisture) h2o->4_hydroxyquinazoline hcl HCl

Caption: The undesired hydrolysis pathway of 4-chloroquinazoline.

Workflow_Diagram cluster_workflow Experimental Workflow to Minimize Hydrolysis start Start dry_glassware 1. Dry All Glassware (Oven/Flame Dry) start->dry_glassware inert_atm 2. Assemble Under Inert Atmosphere (N₂ or Argon) dry_glassware->inert_atm add_reagents 3. Add 4-Chloroquinazoline & Anhydrous Solvent inert_atm->add_reagents ccp1 Critical Point: Exclude Atmospheric H₂O inert_atm->ccp1 add_nuc 4. Add Dry Nucleophile/Base add_reagents->add_nuc ccp2 Critical Point: Use Anhydrous Reagents add_reagents->ccp2 reaction 5. Heat Reaction Mixture (Monitor by TLC/LC-MS) add_nuc->reaction workup 6. Workup & Purification reaction->workup end End Product workup->end

Caption: Recommended workflow highlighting critical moisture control points.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Low Yield / Impurity Formation start Low Yield or Polar Impurity on TLC? check_solvents Are solvents certified anhydrous or freshly dried? start->check_solvents Yes check_atmosphere Was reaction run under inert (N₂/Ar) atmosphere? check_solvents->check_atmosphere Yes solution1 Action: Dry solvents (e.g., over molecular sieves) and repeat. check_solvents->solution1 No check_reagents Are amine/base reagents dry? (Check for hygroscopy) check_atmosphere->check_reagents Yes solution2 Action: Repeat reaction using Schlenk techniques or in a glovebox. check_atmosphere->solution2 No check_sm Is 4-chloroquinazoline starting material pure? check_reagents->check_sm Yes solution3 Action: Use freshly opened reagents or dry them before use. check_reagents->solution3 No solution4 Action: Re-purify starting material. Check for residual 4-hydroxyquinazoline. check_sm->solution4 No no_hydrolysis Issue may not be hydrolysis. Consider other side reactions. check_sm->no_hydrolysis Yes

Caption: A logical decision tree for troubleshooting hydrolysis issues.

References

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry and pharmacology. Mass spectrometry stands as an indispensable analytical technique, offering profound insights into the molecular weight and structural features of a compound. This guide provides a comparative analysis of the expected mass spectrometric behavior of 4-Chloro-7-fluoro-6-nitroquinazoline and a close structural analog, 4-Chloro-7-fluoroquinazoline, highlighting the influence of the nitro functional group on fragmentation patterns.

This objective comparison, supported by predicted fragmentation data based on established principles for quinazoline and nitroaromatic compounds, aims to equip researchers with the foundational knowledge to interpret mass spectra of these and similar molecules.

Unveiling Molecular Fingerprints: A Head-to-Head Comparison

While both this compound and its counterpart, 4-Chloro-7-fluoroquinazoline, share a common quinazoline core, the presence of the electron-withdrawing nitro group in the former significantly influences its fragmentation under mass spectrometric analysis. This difference is key to their differentiation and characterization.

Electrospray Ionization (ESI), a soft ionization technique, is typically employed for the analysis of such compounds, as it minimizes in-source fragmentation and primarily yields the protonated molecule, [M+H]⁺. Subsequent fragmentation for structural analysis is then induced via tandem mass spectrometry (MS/MS).

Predicted Mass Spectrometry Data

The following table summarizes the predicted key ions for this compound and 4-Chloro-7-fluoroquinazoline under ESI-MS/MS conditions.

Predicted IonThis compound (C₈H₃ClFN₃O₂) [M+H]⁺ = 228.04-Chloro-7-fluoroquinazoline (C₈H₄ClFN₂) [M+H]⁺ = 183.0Description of Neutral Loss
[M+H]⁺ 228.0183.0Protonated molecule
[M+H - NO₂]⁺ 182.0-Loss of nitro group
[M+H - Cl]⁺ 193.0148.0Loss of chlorine radical
[M+H - HCN]⁺ 201.0156.0Loss of hydrogen cyanide from the quinazoline ring
[M+H - NO₂ - HCN]⁺ 155.0-Sequential loss of nitro and hydrogen cyanide

Note: The m/z values are monoisotopic masses.

Deciphering the Fragmentation Pathways

The fragmentation of these molecules is dictated by their inherent chemical structures. The quinazoline ring system and the nature of its substituents drive the fragmentation pathways, providing a structural fingerprint.

Predicted Fragmentation of this compound

The presence of the nitro group provides a distinct fragmentation pathway. A primary and characteristic fragmentation is the loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion. Further fragmentation would likely involve the loss of a chlorine radical or the elimination of hydrogen cyanide (HCN) from the quinazoline ring, which is a common fragmentation pattern for nitrogen-containing heterocyclic compounds.

G M [M+H]⁺ m/z = 228.0 F1 [M+H - NO₂]⁺ m/z = 182.0 M->F1 - NO₂ F2 [M+H - Cl]⁺ m/z = 193.0 M->F2 - Cl F3 [M+H - HCN]⁺ m/z = 201.0 M->F3 - HCN F4 [M+H - NO₂ - HCN]⁺ m/z = 155.0 F1->F4 - HCN

Caption: Predicted fragmentation pathway of this compound.

Predicted Fragmentation of 4-Chloro-7-fluoroquinazoline

In the absence of the nitro group, the fragmentation of 4-Chloro-7-fluoroquinazoline is expected to be simpler. The primary fragmentation events would likely be the loss of a chlorine radical and the elimination of hydrogen cyanide from the quinazoline core.

A Blueprint for Analysis: Experimental Protocol

To acquire high-quality mass spectrometric data for compounds like this compound, a well-defined experimental protocol is crucial. The following provides a general methodology for analysis using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically suitable for the separation of such small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.

  • Data Acquisition: Full scan MS from m/z 50-500, followed by product ion scans of the [M+H]⁺ ion.

G cluster_0 Experimental Workflow Sample_Prep Sample Preparation LC Liquid Chromatography Sample_Prep->LC Inject MS Mass Spectrometry LC->MS Elute Data_Analysis Data Analysis MS->Data_Analysis Acquire Data

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

A Comparative Guide to FT-IR Spectroscopy for the Characterization of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of 4-chloroquinazolines, a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of biologically active molecules, particularly in cancer therapy.[1] We will explore the performance of FT-IR, compare it with alternative analytical techniques, and provide detailed experimental protocols supported by established data.

FT-IR Spectroscopy of 4-Chloroquinazolines: An Overview

FT-IR spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." For 4-chloroquinazolines, FT-IR is instrumental in confirming the presence of the core quinazoline ring structure and the successful incorporation of the chloro-substituent.

Performance and Data Presentation

The FT-IR spectrum of 4-chloroquinazoline is characterized by several key absorption bands. The quinazoline moiety itself presents strong absorptions from aromatic ring vibrations.[2] The presence of the C-Cl bond is also identifiable, though its absorption is in the lower frequency "fingerprint region," which can be complex.

Table 1: Characteristic FT-IR Absorption Bands for 4-Chloroquinazoline

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100-3000Aromatic C-H StretchMedium-WeakConfirms the presence of the aromatic system.[3]
1620-1585C=N StretchStrongCharacteristic of the quinazoline heterocyclic ring.
1580-1475C=C Aromatic Ring StretchStrong-MediumMultiple bands are typical for the quinazoline ring system.
1290-1010C-H In-plane BendingMediumContributes to the fingerprint region of the spectrum.
850-550C-Cl StretchMedium-StrongKey indicator of the chloro-substituent. This band's position can be influenced by the overall molecular structure.[4]
1000-700C-H Out-of-plane BendingStrongThese absorptions can sometimes give clues about the substitution pattern on the benzene ring portion of the molecule.

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive characterization of 4-chloroquinazolines often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods used alongside FT-IR.

Table 2: Comparison of Analytical Methods for 4-Chloroquinazoline Characterization

TechniqueInformation ProvidedSample AmountSpeedAdvantagesLimitations
FT-IR Functional groups, molecular fingerprintLow (mg)Fast (minutes)Non-destructive, low cost, simple sample preparation.Provides limited information on molecular connectivity and mass. Complex spectra can be difficult to interpret fully.
NMR (¹H, ¹³C) Detailed molecular structure, connectivity, stereochemistryMedium (mg)Slower (mins-hrs)Provides unambiguous structural elucidation.Higher cost, requires deuterated solvents, more complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsVery Low (µg-ng)Fast (minutes)High sensitivity, confirms molecular formula.Destructive technique, provides limited information on functional groups or stereochemistry.
UV-Vis Spectroscopy Electronic transitions, conjugation systemsLow (µg/mL)Very Fast (seconds)Quantitative analysis, simple and inexpensive.Provides very limited structural information, broad absorption bands.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical comparison of the primary analytical techniques used in the characterization of 4-chloroquinazolines.

FTIR_Workflow start Start: Solid 4-Chloroquinazoline Sample prep Sample Preparation start->prep sub_atr ATR: Place sample on crystal prep->sub_atr Method 1 sub_kbr KBr Pellet: Grind & press sample with KBr prep->sub_kbr Method 2 sub_film Thin Film: Dissolve & evaporate on salt plate prep->sub_film Method 3 analysis FT-IR Spectrometer Analysis sub_atr->analysis sub_kbr->analysis sub_film->analysis bg_scan Acquire Background Spectrum (Empty ATR, Blank KBr, or Clean Plate) analysis->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan processing Data Processing sample_scan->processing subtract Background Subtraction processing->subtract peaks Peak Identification & Analysis subtract->peaks report Final Spectrum & Report peaks->report

FT-IR Experimental Workflow

Analytical_Techniques_Comparison center Characterization of 4-Chloroquinazoline ftir FT-IR Spectroscopy center->ftir nmr NMR Spectroscopy center->nmr ms Mass Spectrometry center->ms ftir_info Functional Groups (C=N, C=C, C-Cl) ftir->ftir_info Provides nmr_info Molecular Connectivity (¹H, ¹³C environment) nmr->nmr_info Provides ms_info Molecular Weight & Elemental Formula ms->ms_info Provides relation Complementary Data for Unambiguous Identification ftir_info->relation nmr_info->relation ms_info->relation

Comparison of Analytical Techniques

Experimental Protocols

Accurate FT-IR analysis is highly dependent on correct sample preparation. For solid samples like 4-chloroquinazoline, the following methods are standard.

Protocol 1: Attenuated Total Reflectance (ATR)

This is often the simplest and fastest method for solid powders.

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol or acetone and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample's spectrum.

  • Sample Application: Place a small amount of the 4-chloroquinazoline powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to apply firm, even pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically perform the background subtraction.

Protocol 2: Potassium Bromide (KBr) Pellet

This is a traditional transmission method that often yields high-quality spectra.

  • Sample Grinding: Add approximately 1-2 mg of the 4-chloroquinazoline sample to an agate mortar.

  • Mix with KBr: Add about 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder. KBr is transparent to IR radiation.

  • Grind Mixture: Thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.

  • Press Pellet: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Protocol 3: Thin Solid Film

This method is useful when the solid is soluble in a volatile solvent.

  • Sample Dissolution: Dissolve a small amount (approx. 5-10 mg) of the 4-chloroquinazoline sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Plate Preparation: Obtain a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).

  • Film Casting: Place a drop of the prepared solution onto the surface of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Analysis: Place the salt plate in the instrument's sample holder and acquire the spectrum. If the signal is too weak, another drop of the solution can be added and dried.

References

A Comparative Guide to the X-ray Crystallography of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a vital class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents.[3][4] This guide provides a comparative overview of crystallographic data for several quinazolinone derivatives, details common experimental protocols, and visualizes key workflows and concepts.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data from single-crystal X-ray diffraction studies of various quinazolinone derivatives, offering a quantitative basis for comparison.

Table 1: Crystallographic Data for Selected Quinazolinone Derivatives

Compound IdentifierCompound NameFormulaCrystal SystemSpace GroupRef.
2a 2-(1-(2-chloropyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(p-tolyl)quinazolin-4(3H)-oneC₂₄H₁₅ClF₃N₅OMonoclinicP 2₁/c[5]
F5 2-((1-(6-(4-chlorophenyl)-3-(pyridin-4-yl)-[3][4][6]triazolo[3,4-b][3][4][7]thiadiazol-7-yl)piperidin-4-yl)methyl)quinazolin-4(3H)-oneC₂₉H₂₃ClN₈OSNot SpecifiedNot Specified[8]
4HQZN 4-Hydroxyquinazolinone Nitrate SaltC₈H₇N₃O₄MonoclinicP 2₁/n[2]
19 2-[2-(1H-indol-3-yl)-1-methylethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinoneC₂₈H₂₇N₃O₂OrthorhombicPbca[9]
22 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinoneC₂₇H₂₅N₃O₂MonoclinicP 2₁/c[9]

Table 2: Unit Cell Dimensions for Selected Quinazolinone Derivatives

Compound IDa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)ZRef.
2a 12.016(2)12.858(3)14.513(3)9098.49(3)902215.1(8)4[5]
4HQZN 8.1678(5)11.8903(7)9.1764(5)90107.030(2)90851.63(9)4[2]
19 10.395(2)17.653(2)25.101(2)9090904602.18[9]
22 14.621(2)8.891(1)17.291(1)9094.34(1)902239.54[9]

Experimental Protocols

Precise and reproducible experimental methods are fundamental to obtaining high-quality crystals and accurate structural data. Below are detailed methodologies for key experimental stages.

Synthesis Protocols

The synthesis of quinazolinone derivatives often involves multi-step reactions. A common approach is the condensation of an anthranilic acid derivative with an appropriate reagent.

Protocol 1: General Synthesis of 2-Substituted-4(3H)-quinazolinones [7][10]

  • Step 1: Formation of Benzoxazinone Intermediate: A mixture of an anthranilic acid derivative (e.g., 2-aminobenzoic acid) and an acid anhydride (e.g., acetic anhydride) or acid chloride is refluxed for several hours under anhydrous conditions.

  • The excess anhydride/chloride is removed under reduced pressure.

  • The resulting solid, a 2-substituted-3,1-benzoxazin-4-one, is cooled and recrystallized from a suitable solvent like ethanol.

  • Step 2: Formation of Quinazolinone: The benzoxazinone intermediate is then refluxed with a primary amine (e.g., a substituted aniline or an amine-containing drug moiety) in a solvent such as glacial acetic acid for several hours.

  • After cooling, the reaction mixture is poured over crushed ice.

  • The precipitate formed is filtered, dried, and purified by recrystallization from a solvent like absolute alcohol to yield the final quinazolinone derivative.

Protocol 2: Synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one [11]

  • A solution of 1H-indole-3-carboxaldehyde (1.3 mmol) and anthranilamide (1.3 mmol) is prepared in dry acetonitrile (2.5 mL).

  • p-Toluenesulfonic acid (p-TSA) (0.5 mmol) is added as a catalyst.

  • The reaction mixture is refluxed for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured into water (50 mL).

  • The resulting precipitate is filtered.

  • The product is purified using column chromatography on silica gel, eluting with a petroleum ether/EtOAc (1:1) mixture, and then recrystallized from ethanol.[11]

Crystallization Protocols

Growing single crystals suitable for X-ray diffraction is often a critical bottleneck.[12] The slow evaporation technique is a widely used and effective method.

Protocol 3: Crystallization by Slow Evaporation [5]

  • Dissolve the purified quinazolinone derivative in a suitable solvent or a mixture of solvents (e.g., a solution of ethanol and dichloromethane). The goal is to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container in a way that allows the solvent to evaporate slowly. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.

  • Place the container in a vibration-free environment at a constant, controlled temperature (e.g., 20 °C).[5]

  • Allow the setup to stand undisturbed for several days to weeks until single crystals of sufficient size and quality form.

Other common techniques include vapor diffusion, where a precipitant vapor slowly diffuses into the compound's solution, and reactant diffusion for highly insoluble compounds.[13][14]

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure is determined by analyzing how it diffracts X-rays.

Protocol 4: Single-Crystal X-ray Diffraction Analysis [5][15]

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 296 K) using a specific radiation source, such as Mo Kα radiation (λ = 0.71073 Å).[5] The crystal is rotated in the X-ray beam, and the resulting diffraction patterns (reflections) are recorded by a detector.[16]

  • Data Processing (Integration and Scaling): The raw diffraction images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell dimensions and crystal lattice type from the initial diffraction spots.[17]

    • Integration: Measuring the intensity of each reflection.

    • Scaling and Merging: Correcting for experimental variations and combining multiple measurements of the same reflection to create a final, comprehensive dataset.[15]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. This can be achieved through various methods, such as direct methods for small molecules.[16]

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are then refined against the experimental data using a least-squares method until the calculated diffraction pattern closely matches the observed one.[18] The final refined structure is validated and can be deposited in public databases.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key processes and concepts in the study of quinazolinone derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Analysis & Application S1 Starting Materials (e.g., Anthranilic Acid) S2 Chemical Synthesis S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization/ Chromatography) S3->S4 C1 Single Crystal Growth (Slow Evaporation) S4->C1 C2 X-ray Data Collection C1->C2 C3 Data Processing (Indexing, Integration) C2->C3 C4 Structure Solution & Refinement C3->C4 A1 Crystallographic Data (Tables) C4->A1 A3 Structure-Activity Relationship (SAR) C4->A3 A1->A3 A2 Biological Activity Screening A2->A3 A4 Lead Compound Optimization A3->A4

Caption: Experimental workflow from synthesis to SAR analysis.

G cluster_structure Molecular Conformation cluster_activity Biological Activity Struct_A Extended Conformation (antiperiplanar) Activity_High High Receptor Affinity (e.g., IC50 = 0.026 µM) Struct_A->Activity_High Correlates to Struct_B Folded Conformation (synclinal) Activity_Low Low Receptor Affinity (e.g., IC50 = 9.1 µM) Struct_B->Activity_Low Correlates to

Caption: Conformation-Activity Relationship in Quinazolinones.[9]

References

Unveiling the Anticancer Potential of 4-Chloro-7-fluoro-6-nitroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of various 4-substituted-6-nitroquinazoline derivatives, with a focus on their potential as anticancer agents. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing relevant signaling pathways, this document aims to serve as a valuable resource for advancing cancer research and drug discovery. The 4-chloro-7-fluoro-6-nitroquinazoline scaffold is a key pharmacophore in the development of targeted cancer therapies, and understanding the structure-activity relationships of its derivatives is crucial for designing more potent and selective inhibitors.

Quantitative Comparison of Biological Activity

The anticancer activity of quinazoline derivatives is often evaluated by their ability to inhibit specific molecular targets, such as the Epidermal Growth Factor Receptor (EGFR), and their cytotoxic effects on cancer cell lines. The following table summarizes the in vitro biological activity of a series of synthesized 6-nitro-4-substituted quinazoline derivatives against the EGFR enzyme and two cancer cell lines: colon cancer (HCT-116) and lung cancer (A549). The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity).

Compound ID4-Position SubstituentEGFR IC50 (μM)[1]HCT-116 IC50 (μM)[1]A549 IC50 (μM)[1]
6a (E)-3-(4-methoxyphenyl)-1-oxoprop-2-en-1-yl0.03190.0210.041
6b (E)-3-(4-(dimethylamino)phenyl)-1-oxoprop-2-en-1-yl0.03420.0290.052
6c (E)-3-(4-chlorophenyl)-1-oxoprop-2-en-1-yl0.01310.0110.019
6d (E)-3-(4-fluorophenyl)-1-oxoprop-2-en-1-yl0.04970.0510.073
6e (E)-3-(p-tolyl)-1-oxoprop-2-en-1-yl0.05530.0620.081
6f (E)-3-phenyl-1-oxoprop-2-en-1-yl0.04010.0380.065
7 1-(4-aminophenyl)ethan-1-one0.596--
8 (E)-N'-benzylidene-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.00950.0080.011
9a (E)-N'-(4-methoxybenzylidene)-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.0414--
9b (E)-N'-(4-(dimethylamino)benzylidene)-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.0424--
9c (E)-N'-(4-chlorobenzylidene)-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.0712--
9d (E)-N'-(4-fluorobenzylidene)-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.0576--
9e (E)-N'-(4-methylbenzylidene)-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.0267--
9f (E)-N'-(2-hydroxybenzylidene)-4-((6-nitroquinazolin-4-yl)amino)benzohydrazide0.01850.0150.026
Gefitinib (Reference Drug)0.1990.0250.039

Note: A lower IC50 value indicates a higher potency.

Key Signaling Pathways

Quinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are crucial for cancer cell growth, proliferation, and survival. Two of the most important pathways are the EGFR and the PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2][3] Quinazoline derivatives can act as EGFR inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling.[2][4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer.[5] This pathway plays a central role in regulating cell growth, metabolism, and survival.[5] Some quinazoline derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and mTOR and inducing apoptosis in cancer cells.[5]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits MTT_Assay_Workflow Seed 1. Seed cancer cells in 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with varying concentrations of quinazoline derivative Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT solution Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 AddSolvent 7. Add solubilizing solvent (e.g., DMSO) Incubate3->AddSolvent Measure 8. Measure absorbance at 570 nm AddSolvent->Measure Calculate 9. Calculate IC50 value Measure->Calculate

References

A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinazoline Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-anilinoquinazoline inhibitors, a prominent class of molecules targeting key signaling pathways in cancer. We will delve into their structure-activity relationships (SAR), compare their efficacy against established alternatives, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Key Growth Factor Receptors

4-Anilinoquinazoline derivatives are potent and selective inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[1] These compounds primarily target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), interrupting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[2][3]

The fundamental mechanism involves the 4-anilinoquinazoline scaffold acting as an ATP mimetic, competitively binding to the ATP-binding pocket within the intracellular domain of the tyrosine kinase.[3] This blockade prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for tumor cell growth and survival.[4]

dot

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR P_EGFR P EGFR->P_EGFR P_VEGFR P VEGFR->P_VEGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K P_VEGFR->PI3K Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->P_EGFR Inhibition Anilinoquinazoline->P_VEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR and VEGFR signaling pathways and inhibition by 4-anilinoquinazolines.

Structure-Activity Relationship (SAR) of 4-Anilinoquinazoline Inhibitors

The inhibitory potency and selectivity of 4-anilinoquinazoline derivatives are intricately linked to their chemical structure. Key modifications at different positions of the quinazoline and aniline rings can significantly impact their biological activity.

  • Quinazoline Core : This scaffold is essential for activity, acting as the ATP mimetic that binds to the kinase's active site.[5]

  • Anilino Moiety at C4 : The aniline group is crucial for kinase selectivity. Substitutions on the aniline ring, particularly at the 3- and 4-positions, can enhance potency. Small lipophilic groups at the 3-position are generally favored for EGFR inhibition.

  • Substituents on the Quinazoline Ring (C6 and C7) : Electron-donating groups at the C6 and C7 positions of the quinazoline ring, such as methoxy groups, generally increase inhibitory activity. These positions are also often modified with solubilizing moieties to improve the pharmacokinetic profile of the compounds.

  • Substituents at C2 : The introduction of a methyl group at the C-2 position of the quinazoline ring has been shown to significantly improve the antitumor potency of some 4-anilinoquinazolines.

dot

SAR_of_4_Anilinoquinazolines cluster_scaffold 4-Anilinoquinazoline Core cluster_modifications Key Structural Modifications Scaffold Essential for ATP-competitive inhibition Quinazoline Quinazoline Core Linker C4-Anilino Linkage Quinazoline->Linker C6_C7_Subs C6/C7 Substituents (e.g., -OCH3) - Enhance potency - Improve solubility Quinazoline->C6_C7_Subs Modifications at C2_Subs C2 Substituent (e.g., -CH3) - Can increase potency Quinazoline->C2_Subs Modifications at Aniline Anilino Moiety Aniline_Subs Aniline Substituents (e.g., -Cl, -F) - Modulate selectivity - Impact potency Aniline->Aniline_Subs Substitutions on Linker->Aniline

Caption: Key structure-activity relationships of 4-anilinoquinazoline inhibitors.

Comparative Efficacy: 4-Anilinoquinazolines vs. Alternatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of several approved 4-anilinoquinazoline inhibitors and other alternative tyrosine kinase inhibitors against key cancer-related kinases.

Table 1: Inhibitory Activity (IC50) of Selected Kinase Inhibitors against EGFR and HER2

CompoundTargetIC50 (nM)Reference
Gefitinib EGFR (Wild-Type)3.1 - 37[6][7]
Erlotinib EGFR (Wild-Type)0.56 - 2.6[6][8]
Lapatinib EGFR~20[9]
HER296[9]
Dacomitinib EGFR (Wild-Type)6.0[6]
HER245.7[6]
HER473.7[6]
Afatinib EGFR (Exon 19del)0.2[10]
EGFR (L858R)0.2[10]
HER214[10]
HER41[10]

Table 2: Inhibitory Activity (IC50) of Selected Kinase Inhibitors against VEGFR

CompoundTargetIC50 (nM)Reference
Vandetanib VEGFR-240[1]
VEGFR-3110[1]
EGFR500[1]
Sorafenib VEGFR-220 - 90[2]
VEGFR-122[2]
Sunitinib VEGFR-24 - 9[2]
VEGFR-12[2]
VEGFR-317[2]
Axitinib VEGFR-1~0.1-1[11]
VEGFR-2~0.1-1[11]
VEGFR-3~0.1-1[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are standard protocols for in vitro kinase inhibition and cell proliferation assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • Peptide or protein substrate

  • Test compound (4-anilinoquinazoline derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add a detection reagent to stop the reaction and measure the generated signal (e.g., luminescence), which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

dot

Experimental_Workflow cluster_invitro In Vitro Evaluation Workflow start Start: Synthesized 4-Anilinoquinazoline Derivatives kinase_assay In Vitro Kinase Assay (e.g., EGFR, VEGFR) start->kinase_assay cell_prolif_assay Cell Proliferation Assay (e.g., MTT) start->cell_prolif_assay data_analysis Data Analysis - Calculate IC50 values - Determine SAR kinase_assay->data_analysis cell_prolif_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical workflow for the in vitro evaluation of 4-anilinoquinazoline inhibitors.

References

In Vitro Anticancer Activity of 6-Nitroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved anticancer drugs that target key signaling molecules. The addition of a nitro group at the 6-position has been explored as a strategy to enhance the anticancer potency of these compounds. This guide provides a comparative analysis of the in vitro anticancer activity of various 6-nitroquinazoline derivatives, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of 6-Nitroquinazoline Derivatives

The in vitro cytotoxic activity of 6-nitroquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below.

Compound IDSubstitution at 4-positionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6c 4-Chlorophenyl chalconeHCT-116 (Colon)0.007Gefitinib1.69
A549 (Lung)0.017Gefitinib0.0103
8 -HCT-116 (Colon)-Gefitinib-
A549 (Lung)-Gefitinib-
9f -HCT-116 (Colon)-Gefitinib-
A549 (Lung)-Gefitinib-

Note: Data for compounds 8 and 9f were part of a study but specific IC50 values were not detailed in the referenced abstract.[1]

One notable derivative, compound 6c , demonstrated superior anticancer activity against the HCT-116 colon cancer cell line and nearly equipotent cytotoxicity against the A549 lung cancer cell line when compared to the established EGFR inhibitor, Gefitinib.[1] Further studies have highlighted other 4,6-disubstituted quinazoline derivatives with significant anticancer activity against various cell lines, including ductal carcinoma and Madin-Darby canine kidney cells.[1]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 6-nitroquinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1] Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR Signaling Pathway Inhibition

The following diagram illustrates the EGFR signaling pathway and the points of intervention by 6-nitroquinazoline derivatives, leading to the induction of apoptosis and cell cycle arrest.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Nitroquinazoline 6-Nitroquinazoline Derivatives Nitroquinazoline->EGFR Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) Nitroquinazoline->CellCycleArrest Apoptosis Apoptosis Nitroquinazoline->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Inhibition of EGFR by 6-nitroquinazoline derivatives blocks downstream signaling, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Reproducibility of in vitro anticancer studies relies on standardized and detailed experimental protocols. Below are methodologies for key assays used to evaluate the efficacy of 6-nitroquinazoline derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 6-Nitroquinazoline Derivatives A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-nitroquinazoline derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

Detailed Protocol:

  • Cell Treatment: Treat cells with the 6-nitroquinazoline derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[2]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[3][4][5][6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the 6-nitroquinazoline derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that quantify ADP.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.

References

Quinazoline Analogs: A Comparative Analysis of Cytotoxicity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of novel anticancer agents, with several derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of various quinazoline analogs, supported by experimental data from recent studies. The information presented herein is intended to assist researchers in navigating the landscape of quinazoline-based anticancer compounds and to inform future drug discovery efforts.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various quinazoline analogs against several human cancer cell lines, as reported in recent literature. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ID/SeriesCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundReference IC50 (µM)Source
Quinazoline-Sulfonamide Hybrids
Compound 7A549Lung Cancer77.8Doxorubicin>250[1]
Compound 17A549Lung Cancer161.6Doxorubicin>250[1]
Compound 7HeLaCervical Cancer91.5Doxorubicin>250[1]
Compound 17HeLaCervical Cancer87.6Doxorubicin>250[1]
2,3-dihydroquinazolin-4(1H)-one derivatives
Compound 3oA549Lung Cancer4.26Gefitinib17.9[2]
Compound 3oHCT116Colon Cancer3.92Gefitinib21.55[2]
Compound 3oMCF-7Breast Cancer0.14Gefitinib20.68[2]
Quinazolin-4(3H)-one derivatives
Compound 6dNCI-H460Lung Cancer0.789 (GI50)Erlotinib0.045[3]
2-Thioxoquinazolin-4-one derivatives
Compound 21HeLaCervical Cancer1.85Gefitinib4.3[4]
Compound 22HeLaCervical Cancer2.12Gefitinib4.3[4]
Compound 23HeLaCervical Cancer2.31Gefitinib4.3[4]
Compound 21MDA-MB-231Breast Cancer2.34Gefitinib28.3[4]
Compound 22MDA-MB-231Breast Cancer2.81Gefitinib28.3[4]
Compound 23MDA-MB-231Breast Cancer2.55Gefitinib28.3[4]
Quinazoline-based VEGFR-2 Inhibitors
Compound 8bMCF-7Breast Cancer0.1908Sorafenib0.1283[5]
Compound 9bMCF-7Breast Cancer0.2090Sorafenib0.1283[5]
Compound 8aHepG-2Liver Cancer0.1871Sorafenib0.0844[5]
Compound 9bHepG-2Liver Cancer0.1944Sorafenib0.0844[5]
Compound 9bK-562Myelogenous Leukemia0.1902Sorafenib0.0606[5]

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening.[6][7][8] The most commonly employed method in the cited studies is the MTT assay.[4][5][9][10][11]

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinazoline analogs. A negative control (vehicle, typically DMSO) and a positive control (a known anticancer drug like doxorubicin or gefitinib) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3][12][13][14] The following diagram illustrates a simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activates Quinazoline Quinazoline Analog Quinazoline->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.

The following diagram outlines the general workflow for evaluating the cytotoxicity of chemical compounds using a cell-based assay.

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat Cells with Quinazoline Analogs (Varying Concentrations) adhere->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay measure Measure Signal (e.g., Absorbance) assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity testing of compounds.

References

A Comparative Guide to Purity Assessment of 4-Chloro-7-fluoro-6-nitroquinazoline: HPLC vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4-Chloro-7-fluoro-6-nitroquinazoline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Quantitative Nuclear Magnetic Resonance (qNMR), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the purity assessment of this key intermediate. This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the strategic application of each technique.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For a substituted nitroaromatic compound like this compound, a reversed-phase HPLC method is the standard approach.

Data Presentation: HPLC Purity Analysis

The following table presents hypothetical data from a developed HPLC method for the analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential process-related impurities.

Peak No.Retention Time (min)Area (%)Identification
12.50.25Starting Material Impurity
24.899.50This compound
36.20.15Isomeric Impurity
47.50.10Degradation Product
Total 100.00
Experimental Protocol: Reversed-Phase HPLC

This protocol is designed for the quantitative analysis of this compound and its potential impurities.

  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30-80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of each peak to determine the purity of the sample.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phase Separate Chromatographic Separation MobilePhase->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC Analysis Workflow for Purity Assessment.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, alternative techniques can offer complementary or, in some cases, superior information for purity assessment.[1] The choice of method depends on the specific analytical challenge, such as the need for absolute quantification without a reference standard or the analysis of chiral impurities.

Data Presentation: Comparative Analysis

The following table provides a semi-quantitative comparison of HPLC with qNMR, SFC, and CE for the purity assessment of a pharmaceutical intermediate. The data is representative and compiled from various sources comparing these techniques for similar small molecules.[1][2][3]

ParameterHPLCqNMRSFCCE
Principle Chromatographic SeparationNuclear Magnetic ResonanceChromatographic SeparationElectrophoretic Separation
Purity Determination Relative (Area %)Absolute (Molar Ratio)Relative (Area %)Relative (Area %)
Accuracy High (with reference standards)Very High (Primary Method)HighHigh
Precision (%RSD) < 1.0%< 0.5%< 1.5%< 2.0%
Sensitivity High (ng-pg)Moderate (µg-mg)High (ng-pg)Very High (pg-fg)
Sample Throughput ModerateLowHighHigh
Solvent Consumption HighLowLow (uses CO2)Very Low
Destructive YesNoYesYes

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d6).

    • Certified internal standard of known purity (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the known purity of the internal standard.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[5] It is often considered a "green" alternative to normal-phase HPLC and can offer faster separations and different selectivity for impurity profiling.[6]

Experimental Protocol: SFC
  • Instrumentation:

    • An SFC system with a pump for CO2 and a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator.

    • Detector: UV or Mass Spectrometer (MS).

    • Column: A suitable SFC column (e.g., a polar-embedded or chiral stationary phase).

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol).

    • Gradient: A gradient of the modifier can be used to optimize the separation.

    • Flow Rate: Typically 2-4 mL/min.

    • Back Pressure: 100-200 bar.

    • Column Temperature: 35-50 °C.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique based on the differential migration of charged species in an electric field within a narrow capillary.[3] It offers very high efficiency and requires minimal sample and solvent volumes.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)
  • Instrumentation:

    • A CE system with a high-voltage power supply, a capillary, an autosampler, and a detector (typically UV).

  • Capillary and Electrolyte:

    • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

    • Running Buffer (Electrolyte): A buffer solution at a specific pH (e.g., 25 mM phosphate buffer at pH 7.0).

  • Separation Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Sample Preparation:

    • Dissolve the sample in the running buffer or a compatible low-ionic-strength solution to a concentration of 0.1-1 mg/mL.

Method_Comparison cluster_main Purity Assessment of this compound HPLC HPLC qNMR qNMR HPLC->qNMR Orthogonal Method (Absolute Purity) SFC SFC HPLC->SFC Alternative Chromatography (Green Chemistry) CE CE HPLC->CE High-Efficiency Separation (Low Consumption)

Logical Relationship of Analytical Techniques.

Conclusion

For the routine purity assessment of this compound, HPLC remains the method of choice due to its robustness, high resolution, and established validation protocols. It is highly effective for identifying and quantifying process-related impurities and degradation products.

However, for a comprehensive understanding of the material's purity, an orthogonal method is highly recommended. qNMR serves as an excellent complementary technique , providing an absolute purity value without the need for a specific reference standard, which is particularly valuable for the certification of reference materials.

SFC and CE offer specific advantages in terms of speed, reduced solvent consumption, and different selectivity profiles. SFC can be a powerful tool for high-throughput screening and chiral separations, while CE excels in high-efficiency separations with minimal sample requirements. The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific stage of drug development, the nature of the impurities, and the regulatory requirements.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7-fluoro-6-nitroquinazoline: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, operational, and disposal protocols for 4-Chloro-7-fluoro-6-nitroquinazoline. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This compound must be treated as hazardous chemical waste, and its disposal requires certified professional handling.

Immediate Safety and Hazard Summary

This compound is a hazardous substance requiring careful handling. The primary risks associated with this compound are acute oral toxicity and serious eye irritation.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)

  • Serious Eye Irritation

Due to these hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecific Equipment
Eye and Face Chemical safety goggles and a face shield.
Hand Chemical-resistant gloves (e.g., nitrile).
Body A properly fitted laboratory coat.
Respiratory An appropriate respirator should be used, especially in poorly ventilated areas.

Operational Plan for Waste Management

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Incineration by a permitted facility is the preferred disposal method.[1] Landfill disposal is not recommended.[1]

Key Principles:

  • Do not dispose of this chemical down the drain or in regular trash.[1][2]

  • All materials contaminated with this compound, including empty containers, are to be treated as hazardous waste.[1][2]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as "Hazardous Chemical Waste."[1] This includes the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

    • Segregate this waste stream from other chemical and non-hazardous waste to prevent cross-contamination and unintended reactions.

  • Containerization:

    • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 exclamation mark).

    • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure containers are stored away from incompatible materials.

  • Documentation and Disposal:

    • Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste to the disposal contractor.

    • Ensure all containers are securely sealed and properly labeled before handover.

Experimental Protocols

While in-lab chemical degradation through methods like hydrolysis under strong acidic or basic conditions may be possible for some quinazolinone derivatives, no validated experimental protocol for the safe and effective neutralization of this compound is readily available.[1] Such procedures should only be attempted by highly trained personnel in a controlled laboratory setting with appropriate safety measures in place, and after a thorough risk assessment.[1]

Recommendation: Due to the lack of specific and validated protocols, in-lab treatment of this compound is not recommended . The safest and most compliant method of disposal is through a professional hazardous waste management service.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Pure compound, solutions, contaminated labware) B Segregate as Hazardous Chemical Waste A->B C Collect in a dedicated, sealed, and compatible container B->C D Label container clearly: 'Hazardous Waste' 'this compound' and Hazard Pictograms C->D E Store in a designated, well-ventilated, and secure satellite accumulation area D->E F Maintain a detailed waste log E->F G Contact institution's EHS or a licensed hazardous waste disposal contractor F->G H Provide accurate waste description G->H I Handover for professional disposal (Incineration preferred) H->I

Caption: Disposal Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.